An In-depth Technical Guide to the Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a key intermediate in various chemical and pharmaceutical applications. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental best practices.
Introduction and Strategic Overview
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a bifunctional molecule featuring a secondary amine, a tertiary amine, and a tert-butyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including peptoids and other pharmacologically active compounds.
The most direct and common synthetic approach is the nucleophilic substitution reaction between N,N-dimethylethylenediamine and an appropriate electrophile, such as tert-butyl bromoacetate. This method is favored for its high efficiency and the ready availability of the starting materials.
The Core Synthesis: Nucleophilic Substitution
The synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is primarily achieved through the alkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Reaction Mechanism
In this reaction, the primary amine of N,N-dimethylethylenediamine acts as the nucleophile, attacking the electrophilic carbon atom of tert-butyl bromoacetate. The bromide ion serves as the leaving group. A non-nucleophilic base is often added to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Caption: Reaction mechanism for the synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Reagents and Materials
Reagent/Material
Molecular Formula
Molecular Weight ( g/mol )
Quantity
Moles
N,N-Dimethylethylenediamine
C₄H₁₂N₂
88.15
10.0 g
0.113
tert-Butyl bromoacetate
C₆H₁₁BrO₂
211.05
23.9 g
0.113
Sodium Bicarbonate
NaHCO₃
84.01
14.3 g
0.170
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
-
Deionized Water
H₂O
18.02
100 mL
-
Brine (sat. aq. NaCl)
NaCl
58.44
50 mL
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
10 g
-
Step-by-Step Procedure
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-dimethylethylenediamine (10.0 g, 0.113 mol) and sodium bicarbonate (14.3 g, 0.170 mol) in 200 mL of dichloromethane (DCM).
Addition of Alkylating Agent: To the stirring suspension, add tert-butyl bromoacetate (23.9 g, 0.113 mol) dropwise over 30 minutes at room temperature. Caution: tert-Butyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
Reaction: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, filter the mixture to remove the sodium bicarbonate and sodium bromide salts.
Extraction: Transfer the filtrate to a separatory funnel and wash with 100 mL of deionized water, followed by 50 mL of brine.
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of the target compound.
Safety and Handling
tert-Butyl bromoacetate: This reagent is a lachrymator and should be handled with extreme care in a fume hood.[1]
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated area.
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed throughout the procedure.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Conclusion
The protocol described in this guide offers a reliable and efficient method for the synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently produce this valuable chemical intermediate for their specific applications.
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
Chemeurope.com. (n.d.). tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard.
A Technical Guide to the Physicochemical Properties of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Introduction In the landscape of modern medicinal chemistry and drug development, the rational design of new chemical entities (NCEs) is fundamentally reliant on a deep understanding of their physicochemical properties....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern medicinal chemistry and drug development, the rational design of new chemical entities (NCEs) is fundamentally reliant on a deep understanding of their physicochemical properties. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a molecule that, by its very structure, embodies several key functional groups pivotal to pharmaceutical science. It features a secondary amine, a tertiary amine, and a tert-butyl ester of a glycine core.[1]
The presence of multiple basic nitrogen centers suggests a significant role for pH in determining its solubility and membrane permeability, while the tert-butyl ester group serves as a common protecting group in organic synthesis, hinting at its utility as a versatile synthetic intermediate.[2][3][4] More than 40% of drugs and drug candidates contain amines, with tertiary amines being particularly prevalent due to their ability to enhance solubility and mediate crucial interactions with biological targets.[5] This guide provides a comprehensive analysis of the core physicochemical properties of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, offering both foundational data and detailed experimental protocols for its characterization.
Compound Identification and Core Properties
A precise characterization begins with unambiguous identification and a summary of core physical and computed properties.
Critical Physicochemical Parameters for Drug Development
The journey of a drug candidate from the lab to the clinic is heavily influenced by its solubility, lipophilicity, and ionization state. These parameters are not merely data points but are predictive indicators of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Aqueous Solubility
Solubility is a critical determinant of bioavailability. The structure of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate contains both hydrophobic (tert-butyl group) and hydrophilic (two amine) functionalities, suggesting a complex solubility profile.
Expertise & Experience: The presence of two basic amine groups is the most significant factor influencing its aqueous solubility. In neutral or alkaline water, the molecule's solubility may be limited. However, in an acidic environment, these nitrogen atoms will become protonated, forming water-soluble ammonium salts.[7][8] This pH-dependent solubility is a hallmark of most amine-containing drugs.
Analysis and Causality: A marked increase in solubility in the 5% HCl solution compared to deionized water confirms that the basic amine groups are being protonated to form more polar, water-soluble ammonium chloride salts. This is a crucial characteristic for drugs intended for oral administration, as they will encounter the acidic environment of the stomach.
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is arguably the most important physicochemical property for a drug, influencing everything from absorption across the gut wall to penetration of the blood-brain barrier and binding to metabolic enzymes.[10]
LogP: The partition coefficient for the neutral form of the molecule.
LogD: The distribution coefficient at a specific pH, which accounts for both neutral and ionized forms. For ionizable compounds, LogD is the more physiologically relevant parameter.[11]
The predicted XlogP for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is 0.7, suggesting a relatively balanced hydrophilic-lipophilic character for the neutral species.[1]
Experimental Protocol: Determination of LogD at pH 7.4 (Shake-Flask Method)
The shake-flask method is the gold standard for LogP and LogD determination, recommended by the OECD.[12]
Objective: To experimentally determine the distribution coefficient (LogD) of the compound between n-octanol and a phosphate-buffered saline (PBS) at a physiological pH of 7.4.
Analytical instrumentation for quantification (e.g., LC-MS/UV-DAD)[11]
Methodology:
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the phases to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.[11]
Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
Partitioning:
In a centrifuge tube, combine a precise volume of the pre-saturated PBS (e.g., 5 mL) and a precise volume of the compound's n-octanol stock solution (e.g., 5 mL).
Cap the tube securely and shake vigorously for a fixed period (e.g., 1-2 hours) to ensure equilibrium is reached.[11]
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean and complete separation of the two phases.[11]
Quantification:
Carefully withdraw an aliquot from the upper n-octanol layer and an aliquot from the lower aqueous (PBS) layer.
Analyze the concentration of the compound in each aliquot using a validated analytical method like LC-MS.
Calculation: The LogD7.4 is calculated using the following equation:
LogD7.4 = log10 ( [Concentration in n-Octanol] / [Concentration in PBS] )
Caption: Workflow for Shake-Flask LogD7.4 Determination.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. For Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, which has two basic nitrogen atoms (a secondary and a tertiary amine), there will be two distinct pKa values. Knowing these values is essential to predict the compound's charge state in different biological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4), which directly impacts solubility, receptor binding, and membrane transport.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[13]
Objective: To determine the pKa values of the compound by titrating an acidic solution of the compound with a standardized base.
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[14]
Acidification: Add a known excess of standardized 0.1 M HCl to the solution to ensure both amine groups are fully protonated. The starting pH should be low (e.g., pH 2).
Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the burette containing standardized 0.1 M NaOH to dispense into the solution.
Titration:
Record the initial pH of the solution.
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
After each addition, allow the pH reading to stabilize and record the value along with the total volume of NaOH added.[13]
Continue this process until the pH rises to a high value (e.g., pH 12), well past the expected equivalence points.
Data Analysis:
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
The curve will show two distinct inflection points, corresponding to the neutralization of the two protonated amine groups.
The pKa values are determined from the pH at the half-equivalence points. The pH at the point where half of the titrant needed to reach the first inflection point has been added corresponds to the first pKa. The pH at the midpoint between the first and second inflection points corresponds to the second pKa.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Structural and Functional Significance in Research
The functional groups within Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate each confer properties that are highly valuable to researchers and drug development professionals.
Tertiary and Secondary Amines: These groups are fundamental building blocks in pharmaceuticals.[3] They serve as basic centers that can be protonated to dramatically increase aqueous solubility. Furthermore, these protonated amines can form strong ionic bonds and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in protein active sites, making them critical pharmacophores for target engagement.[2]
Tert-butyl Ester: The tert-butyl ester is a classic protecting group for carboxylic acids in organic synthesis. It is stable to many reaction conditions but can be readily cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid) to reveal the free carboxylic acid.[15] This makes the title compound an excellent intermediate for further chemical elaboration, such as amide bond formation, to build more complex molecules.
Safety and Handling
No specific safety and toxicity data are available for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Therefore, precautions should be based on the properties of structurally related compounds.
General Hazards: Aliphatic amines can be corrosive and may cause severe skin burns and eye damage.[16] They can also be toxic if swallowed, inhaled, or absorbed through the skin.[17]
Handling Recommendations:
Handle only in a well-ventilated area, preferably within a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid breathing vapors or dust.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a molecule with a rich set of physicochemical characteristics that make it highly relevant to the fields of medicinal chemistry and synthetic research. Its pH-dependent solubility, balanced lipophilicity, and dual nature as a pharmacophore building block and a synthetically versatile intermediate underscore its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this compound and others like it, enabling data-driven decisions in the complex process of drug discovery and development.
References
McLaughlin, J. C. Experiment 27 - Amines and Amides. Jay C. McLaughlin.
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
Journal of the American Chemical Society. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society.
Domainex. Shake Flask LogD. Domainex.
Moorpark College. Experiment 13 – Properties of Amines and Amides. Moorpark College.
Thoreauchem. tert-butyl 2-{[2-(dimethylamino)
Amine Unknowns. Amine Unknowns.
Vedantu. Uses of Amines: Applications in Chemistry, Medicine & Industry. Vedantu.
(2026, February 21). Why Are Primary Secondary and Tertiary Amines Important?. Unknown Source.
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.
(2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Unknown Source.
(2014, October 20). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.
(2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
BOC Sciences. Lipophilicity (LogP/LogD) Testing.
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
(2018, September 4). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
(2025, October 8).
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
(2025, January 29).
(2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.. Reddit.
Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
An In-depth Technical Guide to Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (CAS Number: 1178843-64-5)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a bifunctional molecule of significa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a bifunctional molecule of significant interest in contemporary drug discovery and development. With the CAS number 1178843-64-5, this compound serves as a versatile linker, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique structural features, combining a reactive secondary amine, a sterically hindered tert-butyl ester, and a tertiary amine, make it an attractive building block for the synthesis of complex molecular architectures such as Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates. This guide will delve into the synthesis, physicochemical properties, and applications of this compound, offering field-proven insights and detailed protocols to facilitate its use in research and development.
Introduction: The Emergence of a Versatile Bifunctional Linker
The landscape of modern drug discovery is increasingly focused on the development of targeted therapies that can selectively modulate the activity of disease-causing proteins. In this context, bifunctional molecules have emerged as a powerful class of therapeutic agents. These molecules are designed with distinct domains that can simultaneously engage with different biological targets, leading to novel mechanisms of action.
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (Figure 1) is a prime example of a bifunctional linker that is gaining traction within the scientific community. Its structure is strategically designed to offer orthogonal reactivity, allowing for the sequential attachment of different molecular entities. This property is particularly valuable in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2] The ethylenediamine backbone provides a flexible spacer, while the terminal amino and ester groups serve as handles for conjugation.
Figure 1: Chemical Structure of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
A 2D representation of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a molecule is paramount for its successful application in drug development. While specific experimental data for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is not extensively published, its properties can be inferred from its structural components and data available for analogous compounds.
Table 1: Physicochemical Properties of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Analytical Characterization
For researchers synthesizing or utilizing this compound, analytical characterization is crucial for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methylene groups of the ethylenediamine backbone (multiplets between 2.5-3.5 ppm), the methylene group adjacent to the ester (a singlet around 3.2-3.4 ppm), and the methyl groups on the tertiary amine (a singlet around 2.2-2.3 ppm). The NH proton will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the ethylenediamine chain, the carbonyl carbon of the ester, and the methyl carbons of the dimethylamino group.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 203.1754.[5]
Synthesis Strategies
Proposed Synthetic Pathway
A likely two-step synthesis is outlined below:
Step 1: Synthesis of Tert-butyl bromoacetate. This common reagent can be synthesized or procured commercially.
Step 2: Nucleophilic Substitution. N,N-dimethylethylenediamine is reacted with tert-butyl bromoacetate in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
Figure 2: Proposed Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on similar known reactions and should be optimized for specific laboratory conditions.
Reaction Setup: To a solution of N,N-dimethylethylenediamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.2 eq).
Addition of Electrophile: Slowly add a solution of tert-butyl bromoacetate (1.05 eq) in the same solvent to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel to afford the desired Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Applications in Drug Discovery and Development
The primary utility of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate lies in its role as a bifunctional linker in the synthesis of more complex molecules, particularly in the realm of targeted protein degradation and bioconjugation.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are a revolutionary class of therapeutic agents that function by inducing the degradation of target proteins.[6][7] They consist of two ligands—one that binds to the protein of interest and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature can significantly impact the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), and consequently, the efficiency of protein degradation.[8]
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is an attractive building block for PROTAC linkers due to its:
Secondary Amine: This provides a convenient point of attachment for one of the PROTAC ligands through amide bond formation or other coupling reactions.
Tert-butyl Ester: The ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can then be coupled to the other PROTAC ligand. The tert-butyl group offers steric protection, preventing premature hydrolysis.
Tertiary Amine: The dimethylamino group can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.
Figure 3: Role as a PROTAC Linker Building Block
Conceptual assembly of a PROTAC using the title compound as a linker component.
Bioconjugation and Other Applications
Beyond PROTACs, the reactive functionalities of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate make it suitable for various bioconjugation applications.[9][10] The secondary amine can be used to attach this molecule to proteins, peptides, or other biomolecules through various coupling chemistries. The tert-butyl ester can then be deprotected to provide a carboxylic acid handle for further functionalization, such as the attachment of fluorescent dyes, affinity tags, or drug molecules.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amine- and ester-containing compounds should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[11][13]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11][14] For long-term storage, refrigeration may be recommended.[14]
Disposal: Dispose of in accordance with local, state, and federal regulations.[14]
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its well-defined structure, with orthogonally reactive functional groups, makes it an ideal component for the synthesis of complex bifunctional molecules, most notably as a linker in the design of PROTACs. As the field of targeted protein degradation continues to expand, the demand for such well-designed linkers is expected to grow. This technical guide provides a foundational understanding of the synthesis, properties, and applications of this compound, empowering researchers to leverage its potential in their pursuit of novel therapeutics.
References
Fisher Scientific. (2009, September 26).
TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane.
ChemCentral.com. (2019, September 1).
PubChemLite. Tert-butyl 2-{[2-(dimethylamino)
ChemicalBook. (2025, July 19). tert-Butyl (2-aminoethyl)(ethyl)
TCI Chemicals. (2025, January 29). SAFETY DATA SHEET: Bis(2-dimethylaminoethyl) Ether.
Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chel
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
Development of protein-binding bifunctional linkers for a new gener
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC.
Sigma-Aldrich. tert-butyl 2-(2-aminoacetamido)
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Introduction Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, with the chemical formula C10H22N2O2 and a molecular weight of 202.30 g/mol , is a molecule of interest in synthetic chemistry, potentially as a building...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, with the chemical formula C10H22N2O2 and a molecular weight of 202.30 g/mol , is a molecule of interest in synthetic chemistry, potentially as a building block or intermediate in the development of more complex molecules. The unambiguous confirmation of its structure and purity is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Due to the limited availability of published experimental data for this specific molecule, this document focuses on the prediction and interpretation of its spectroscopic characteristics based on fundamental principles and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, designed to be a self-validating system for researchers who have synthesized this compound.
Molecular Structure Analysis
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key functional groups in Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate are a tert-butyl ester, a secondary amine, and a tertiary amine.
Caption: Molecular structure of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is expected to show six distinct signals. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Integration
Predicted Multiplicity
Rationale
-C(CH₃ )₃
~1.45
9H
Singlet (s)
The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons, resulting in a singlet.[1]
-N(CH₃ )₂
~2.20
6H
Singlet (s)
The six protons of the two methyl groups on the tertiary amine are equivalent and show no coupling to other protons.[2][3]
-NH -
~1.5 - 2.5
1H
Broad Singlet (br s)
The secondary amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can vary with concentration and solvent.
-COO-CH₂ -NH-
~3.30
2H
Singlet (s)
These protons are adjacent to an ester and a secondary amine. With no adjacent C-H protons, a singlet is expected.
-NH-CH₂ -CH₂-
~2.70
2H
Triplet (t)
These protons are adjacent to a secondary amine and a CH₂ group, resulting in a triplet.
-CH₂-CH₂ -N(CH₃)₂
~2.45
2H
Triplet (t)
These protons are adjacent to a CH₂ group and a tertiary amine, leading to a triplet.
Interpretation of the Predicted ¹H NMR Spectrum: The most downfield signal is expected for the methylene group attached to the ester, due to the deshielding effect of the carbonyl group.[4][5] The tert-butyl and dimethylamino groups will appear as prominent singlets due to their high symmetry and lack of adjacent protons.[1][2][3] The two methylene groups of the ethylenediamine backbone will appear as triplets due to coupling with each other.
Caption: Predicted ¹H NMR spectrum of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C =O
~171
The carbonyl carbon of the ester is significantly deshielded.
-O-C (CH₃)₃
~80
The quaternary carbon of the tert-butyl group is attached to an oxygen atom.
-O-C(C H₃)₃
~28
The methyl carbons of the tert-butyl group are in a typical aliphatic region.[6]
-COO-C H₂-NH-
~50
This carbon is influenced by both the ester and the secondary amine.
-NH-C H₂-CH₂-
~48
This carbon is adjacent to a secondary amine.
-CH₂-C H₂-N(CH₃)₂
~57
This carbon is adjacent to a tertiary amine.
-N(C H₃)₂
~45
The methyl carbons on the tertiary amine are in a characteristic region.[7]
Interpretation of the Predicted ¹³C NMR Spectrum: The most downfield signal will be the carbonyl carbon of the ester. The carbons directly attached to nitrogen and oxygen atoms will appear in the 45-80 ppm range. The aliphatic carbons of the tert-butyl and dimethylamino groups will be the most upfield signals.
Experimental Protocol for NMR Analysis
Caption: Experimental workflow for NMR analysis.
A standard protocol for acquiring high-quality NMR spectra involves careful sample preparation and instrument setup.[8] For ¹H NMR, a sufficient signal-to-noise ratio can typically be achieved with 16-64 scans. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Data
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
N-H Stretch (Secondary Amine)
3300 - 3500
Medium, broad
C-H Stretch (Alkyl)
2850 - 3000
Strong
C=O Stretch (Ester)
~1735
Strong, sharp
C-O Stretch (Ester)
1150 - 1250
Strong
C-N Stretch (Amine)
1000 - 1250
Medium
Interpretation of the Predicted IR Spectrum: The most prominent peaks are expected to be the strong, sharp C=O stretch of the ester around 1735 cm⁻¹ and the strong C-H stretching vibrations just below 3000 cm⁻¹.[10][11] A broad peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine.[12] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals, including the C-O and C-N stretching vibrations, which can be used to confirm the overall structure.[10]
Experimental Protocol for IR Analysis
Caption: Predicted major fragmentation pathways for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in ESI-MS.
Experimental Protocol for Mass Spectrometry (ESI)
Caption: Experimental workflow for ESI-MS analysis.
Proper sample preparation is crucial for obtaining a high-quality ESI mass spectrum. [13][14]The sample should be dissolved in a volatile solvent, and the addition of a small amount of acid, such as formic acid, can aid in protonation.
[15]
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. The predicted data presented in this guide, based on established spectroscopic principles, offers a reliable reference for researchers working with this compound. By following the detailed experimental protocols, scientists can acquire high-quality data to confirm the identity, structure, and purity of their synthesized material, ensuring the integrity of their subsequent research.
References
PubChem. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. National Center for Biotechnology Information. [Link]
Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. [Link]
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Engineering Bioavailability and Targeted Efficacy: The Biological Activity of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate Derivatives
Introduction to the Chemical Scaffold In modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile is often as challenging as identifying the primary pharmacophore. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Chemical Scaffold
In modern drug discovery, the optimization of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile is often as challenging as identifying the primary pharmacophore. The compound tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its derivatives represent a highly versatile class of chemical building blocks designed to solve critical challenges in drug delivery, solubility, and membrane permeability.
Structurally, this scaffold is a functionalized glycine (aminoacetate) derivative bearing a 2-(dimethylamino)ethyl side chain and a tert-butyl protected carboxylate. The logic behind this specific structural arrangement is highly intentional:
The Tert-butyl Ester: Acts as a bulky, lipophilic protecting group during complex synthetic workflows, preventing unwanted reactions at the carboxylic acid. In biological applications, it can serve as a lipophilic prodrug moiety that enhances passive diffusion across lipid bilayers before being cleaved by intracellular esterases.
The Dimethylaminoethyl Group: Features a tertiary amine with a pKa typically ranging between 8.0 and 9.0. At physiological pH (7.4), this amine exists in a dynamic equilibrium, predominantly in its protonated (cationic) form. This protonation is the causal driver for drastically increased aqueous solubility, while the unprotonated fraction ensures sufficient lipophilicity for membrane crossing[1].
This technical guide synthesizes the biological activities of these derivatives, exploring their roles as prodrug modifiers, membrane-disrupting antimicrobial agents, and targeted anti-cancer therapeutics.
Pharmacokinetic Optimization: The Prodrug Paradigm
A primary biological application of the 2-{[2-(dimethylamino)ethyl]amino}acetate motif is its use as a transient appendage in prodrug design. Many highly potent enzyme inhibitors (such as metalloenzyme inhibitors or MDM2-p53 antagonists) fail in vivo due to extreme hydrophobicity, leading to poor oral bioavailability and rapid clearance[1][2].
By conjugating the parent drug to the aminoacetate core, researchers create a water-soluble prodrug. The causality of this design is rooted in the physiological pH gradient. When administered intravenously or orally, the protonated tertiary amine forms stable salts (e.g., hydrochlorides), allowing the drug to dissolve in aqueous physiological fluids. Upon reaching the target tissue, ubiquitous endogenous esterases hydrolyze the ester bond, releasing the active, lipophilic pharmacophore directly into the intracellular space[2].
Workflow of prodrug activation and targeted p53-mediated apoptosis.
Antimicrobial and Membrane-Modulating Activities
Beyond acting as passive carriers, derivatives containing the dimethylaminoethyl aminoacetate moiety exhibit intrinsic biological activity, particularly at the cellular membrane level.
Research into the biophysical interactions of these molecules with lipid bilayers reveals that cationic derivatives (especially when converted to quaternary ammonium salts or esterified with phthaloyl-amino acids) act as potent membrane modulators[3].
Mechanism of Action:
The cationic nitrogen is electrostatically attracted to the negatively charged phospholipid headgroups of bacterial cell walls or specific mammalian plasma membranes. Once localized at the membrane surface, the hydrophobic segments of the derivative insert into the lipid bilayer. Steady-state fluorescence polarization studies (using probes like TMA-DPH) have demonstrated that these molecules cause a measurable diminution of lipid packing density in the polar head-group region. This leads to membrane fluidization, loss of structural integrity, and ultimately, cell lysis[3].
Mechanism of lipid bilayer disruption by cationic aminoacetate derivatives.
Anti-Cancer and Cytotoxic Applications
The structural flexibility of the 2-{[2-(dimethylamino)ethyl]amino}acetate scaffold has been heavily leveraged in oncology. By appending this moiety to known cytotoxic cores (such as indeno[1,2-c]quinolines or nitrophenylacetamides), researchers have observed profound increases in antiproliferative activity[4][5].
In the context of Cancer Stem Cells (CSCs), derivatives bearing the dimethylaminoethyl group have shown the ability to specifically target and suppress ALDH1+ (Aldehyde Dehydrogenase 1) cellular states. ALDH1 is a critical marker for tumor-initiating cells. The lipophilic nature of the esterified derivatives allows them to penetrate the dense 3D tumor microenvironment, where they exert anti-stemness effects, reducing the ALDH1+ population by up to 63% at non-cytotoxic concentrations[5].
Furthermore, in traditional cytotoxicity assays against solid tumor lines (e.g., HeLa, A549, and SAS), the introduction of the dimethylaminoethyl side chain significantly lowers the GI50 (concentration required for 50% growth inhibition) compared to unsubstituted parent compounds, often achieving sub-micromolar potency[4].
To ensure reproducibility and scientific integrity, the following protocols detail the standard handling, deprotection, and biophysical validation of these derivatives.
Protocol 1: Deprotection of the Tert-butyl Ester to Yield the Active Aminoacetate
Causality: The tert-butyl group is highly stable to basic conditions and nucleophiles but is highly susceptible to acid-catalyzed cleavage. Trifluoroacetic acid (TFA) is used because it cleanly generates the isobutylene gas byproduct, driving the reaction to completion without leaving difficult-to-remove residues.
Preparation: Dissolve 1.0 mmol of the tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate derivative in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Acidification: Cool the reaction vessel to 0°C using an ice bath. Slowly add 5.0 mL of neat Trifluoroacetic acid (TFA) dropwise over 10 minutes to prevent thermal degradation.
Cleavage: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) or LC-MS.
Isolation: Once complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3 x 10 mL).
Validation: Lyophilize the residue to yield the active aminoacetate TFA salt. Validate the structure via 1H-NMR, ensuring the disappearance of the prominent 9-proton singlet at ~1.4 ppm (characteristic of the tert-butyl group).
Protocol 2: Validation of Membrane Interaction via Fluorescence Polarization
Causality: To prove that the dimethylaminoethyl derivative interacts with lipid bilayers, TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) is used as a fluorescent probe. TMA-DPH anchors at the lipid-water interface; changes in its fluorescence anisotropy directly correlate to changes in membrane fluidity caused by the drug[3].
Cell Preparation: Culture Jurkat T lymphoblastoid cells to a density of
1×106
cells/mL. Wash twice with PBS (pH 7.4) to remove serum proteins that might sequester the drug.
Probe Labeling: Incubate the cells with 1 μM TMA-DPH in the dark for 5 minutes at 37°C.
Drug Exposure: Introduce the synthesized dimethylaminoethyl aminoacetate derivative at varying concentrations (e.g., 10, 50, 100 μM).
Measurement: Measure steady-state fluorescence polarization using a spectrofluorometer (Excitation: 355 nm, Emission: 430 nm).
Data Analysis: Calculate the lipid order parameter. A statistically significant decrease in anisotropy compared to the vehicle control confirms that the derivative is inserting into and fluidizing the polar head-group region of the membrane[3].
References
US8236962B2 - Metalloenzyme inhibitor compounds
Source: Google Patents
URL
DRUG INDUCED MEMBRANE EFFECTS IN METABOLICALLY IMPAIRED AND NONIMPAIRED HUMAN T (JURKAT) LYMPHOBLASTOID CELLS
Source: Romanian Journal of Biophysics (Katona et al.)
URL:[Link]
WO2011153509A1 - Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer
Source: Google Patents
URL
Synthesis and Antiproliferative Evaluation of Certain Indeno[1,2-c]quinoline Derivatives. Part 2
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Mimetics of extra virgin olive oil phenols with anti-cancer stem cell activity
Source: Aging-US
URL:[Link]
An In-depth Technical Guide to Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its Structural Analogs: Synthesis, Properties, and Potential Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a β-amino ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on this specific molecule, this guide synthesizes information from foundational chemical principles and published data on its core structural motifs: the tert-butyl ester and the N,N-dimethylethylenediamine moiety. We will explore the probable synthetic routes, predict physicochemical properties, and discuss potential biological activities and applications based on established structure-activity relationships of analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of this and related compounds.
Introduction: The Rationale for Exploring Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its Analogs
The convergence of a sterically hindered ester and a tertiary amine-containing diamine within a single, relatively small molecule, tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, presents a compelling case for its investigation. The tert-butyl ester group is a well-established prodrug moiety, known to enhance metabolic stability and modulate pharmacokinetic profiles. Concurrently, the N,N-dimethylethylenediamine scaffold is a common feature in a variety of biologically active compounds and serves as a versatile ligand in coordination chemistry.[1]
The combination of these two functional groups suggests several potential applications:
Prodrug Development: The tert-butyl ester can mask a carboxylic acid group of a parent drug, with the diamine portion potentially influencing solubility, cell permeability, and target engagement. The ester is designed to be cleaved in vivo, releasing the active therapeutic agent.[2][3][][5]
Novel Therapeutic Agents: The inherent basicity of the amino groups and the overall molecular structure may confer intrinsic biological activity, such as antimicrobial or anticancer properties, which are observed in other β-amino acid derivatives.[6][7]
Monomers for Advanced Polymers: The primary/secondary amine and the ester functionality make this molecule a potential monomer for the synthesis of functional polymers like poly(β-amino ester)s (PBAEs), which are explored for drug and gene delivery.[8][9][10][11]
This guide will provide a detailed exploration of the synthesis, characterization, and potential properties of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and a roadmap for the rational design of its structural analogs.
Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its Analogs
The most direct and efficient synthetic route to tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is the aza-Michael addition of N,N-dimethylethylenediamine to tert-butyl acrylate. This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound and can often be performed under mild conditions.[12][13][14][15]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis of the target compound via aza-Michael addition.
This protocol is a generalized procedure based on established methods for aza-Michael additions. Optimization of solvent, temperature, and catalysts may be required.
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylethylenediamine (1.0 equivalent) in a suitable solvent (e.g., methanol, THF, or acetonitrile). Alternatively, the reaction can be attempted under solvent-free conditions.
Addition of Acrylate: Slowly add tert-butyl acrylate (1.0-1.2 equivalents) to the stirred solution at room temperature. An ice bath can be used to control any initial exotherm.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed. The reaction time can vary from a few hours to overnight.
Work-up and Purification:
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine to remove any water-soluble impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent streaking).
Synthesis of Structural Analogs
A key aspect of drug discovery and materials science is the generation of a library of structural analogs to explore structure-activity relationships (SAR). The aza-Michael addition provides a versatile platform for this.
Introduction of substituents on the carbon backbone to alter the shape and rigidity of the molecule.
Physicochemical Properties: Predictions and Comparisons
Direct experimental data for tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is limited. However, we can predict its properties based on its structural components.[16]
Property
Predicted Value/Characteristic
Rationale and Comparative Insights
Molecular Formula
C10H22N2O2
-
Molecular Weight
202.29 g/mol
-
Appearance
Colorless to pale yellow liquid
Based on similar β-amino esters and N,N-dimethylethylenediamine.[17][1]
Boiling Point
Estimated to be in the range of 200-250 °C
Higher than the individual reactants due to increased molecular weight and hydrogen bonding capability of the secondary amine.
Solubility
Soluble in most organic solvents. Moderate water solubility, pH-dependent.
The tertiary amine and secondary amine impart basicity, leading to increased water solubility at lower pH due to protonation. The tert-butyl group contributes to lipophilicity.
pKa
Two pKa values are expected for the two amine groups. Estimated pKa1 ~7-8 (secondary amine) and pKa2 ~9-10 (tertiary amine).
The exact values would need experimental determination but are expected to be in the typical range for secondary and tertiary alkylamines.
LogP (predicted)
~0.7
Indicates a relatively balanced hydrophilic-lipophilic character.[16]
Analytical Characterization
The structural elucidation and purity assessment of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its analogs would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include a singlet at ~1.4-1.5 ppm for the nine protons of the tert-butyl group, singlets for the N-methyl groups, and multiplets for the methylene protons of the ethylenediamine and acetate backbone. The N-H proton of the secondary amine would likely appear as a broad singlet.[18][19][20]
¹³C NMR: Distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the various methylene and methyl carbons of the amine portions of the molecule are expected.
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the alkyl groups.
C=O stretch: A strong absorption band around 1730 cm⁻¹ for the ester carbonyl.[18][19]
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS): The compound is expected to readily form a protonated molecular ion [M+H]⁺ in positive ion mode due to the presence of the basic amine groups.[16]
Fragmentation Pattern: The mass spectra of amines are often characterized by alpha-cleavage, leading to the formation of resonance-stabilized nitrogen-containing cations.[21][22][23][24][25]
Caption: Workflow for a standard in vitro cytotoxicity assay.
Conclusion and Future Directions
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate represents a molecule with untapped potential at the intersection of medicinal chemistry and materials science. While direct experimental data remains scarce, this guide provides a solid foundation for its synthesis, characterization, and the rational design of its structural analogs. The aza-Michael addition serves as a robust and versatile synthetic platform for creating a diverse library of related compounds. Future research should focus on the systematic synthesis of these analogs and their screening in relevant biological assays to elucidate structure-activity relationships. The exploration of these compounds as novel therapeutic agents, prodrugs, or functional monomers could lead to exciting discoveries in drug development and materials science.
References
Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. (2024-05-02). [Link]
Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). [Link]
Poly(β-aminoester) Physicochemical Properties Govern the Delivery of siRNA from Electrostatically Assembled Coatings | Biomacromolecules - ACS Publications. (2024-04-30). [Link]
N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. (2024-09-02). [Link]
Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed. [Link]
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications. [Link]
How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [Link]
Intramolecular Hydrogen Bond and Internal Rotation of Aminogroup in Esters of Aminoacrylic Acids - Taylor & Francis. (2006-09-23). [Link]
Introduction to Poly(β-amino esters): Structure and Properties. (2024-10-16). [Link]
Structure/property studies of polymeric gene delivery using a library of poly(beta-amino esters) - PubMed. (2005-03-15). [Link]
Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed. (2018-12-14). [Link]
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives - Scholars Research Library. [Link]
Gene Delivery Properties of End-Modified Poly(β-amino ester)s - ResearchGate. [Link]
Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science. (2023-09-28). [Link]
Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers - PMC. [Link]
N,N'-dimethyl ethylene diamine, 110-70-3 - The Good Scents Company. [Link]
Aza-Michael addition between a primary amine and an acrylate. The... - ResearchGate. [Link]
Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. (2004-05-19). [Link]
Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - the University of Groningen research portal. (2019-01-24). [Link]
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions - Georgia Southern Commons. [Link]
Biological Applications of β-amino acids and its derivatives - ResearchGate. (2017-08-02). [Link]
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - PMC. [Link]
Structures of beta-amino ester enolates: new strategies using the method of continuous variation - PubMed. (2008-12-24). [Link]
IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3 - ResearchGate. [Link]
Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines | The Journal of Organic Chemistry - ACS Publications. (2002-10-08). [Link]
Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym - UPCommons. (2016-09-07). [Link]
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An In-depth Technical Guide to Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate: Synthesis, Commercial Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a diamine derivative with a tert-butyl ester functional group. Its structure suggests it...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a diamine derivative with a tert-butyl ester functional group. Its structure suggests its potential utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a secondary amine, a tertiary amine, and a cleavable ester group within the same molecule allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, commercial availability, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
Proposed Synthetic Pathway: Alkylation of N,N-Dimethylethylenediamine
The synthesis can be achieved by the alkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate.[4] This reaction leverages the nucleophilicity of the primary amine in N,N-dimethylethylenediamine to displace the bromide ion from tert-butyl bromoacetate, forming the desired product. The tertiary amine is less likely to react under these conditions due to steric hindrance.
Caption: Proposed synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
To a stirred solution of N,N-dimethylethylenediamine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
Slowly add a solution of tert-butyl bromoacetate (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Once the reaction is complete, filter the solid potassium carbonate and wash it with acetonitrile.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Purification Workflow
Caption: Step-by-step purification workflow for the target compound.
Commercial Availability and Suppliers
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes some of the known suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing.
To ensure the identity and purity of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a combination of analytical techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For diamine derivatives, derivatization may be necessary to improve chromatographic performance and achieve better separation.[5][6]
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Autosampler vials
Procedure:
Sample Preparation: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in an anhydrous solvent (e.g., 1 mL of acetonitrile) in a vial.
Derivatization: Add the derivatizing agent (e.g., 50 µL of MTBSTFA) to the sample solution. Cap the vial and heat at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to ensure complete derivatization.
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Injector Temperature: 250-280 °C
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-15 °C/min).
Carrier Gas: Helium at a constant flow rate.
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-500).
Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the identity and purity of the compound. The mass spectrum of the derivatized product will show characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of organic molecules.[7][8]
Expected ¹H NMR Spectral Features:
A singlet corresponding to the nine equivalent protons of the tert-butyl group.
A singlet for the six equivalent protons of the two methyl groups on the tertiary amine.
Multiplets for the methylene protons of the ethylenediamine backbone and the methylene group adjacent to the ester.
Expected ¹³C NMR Spectral Features:
A quaternary carbon signal for the tert-butyl group.
A signal for the methyl carbons of the dimethylamino group.
Signals for the methylene carbons.
A signal for the carbonyl carbon of the ester group.
A signal for the quaternary carbon of the tert-butyl ester.
Applications in Research and Drug Development
While specific applications for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate are not extensively documented, its chemical structure suggests several potential uses in research and drug development.
Building Block in Medicinal Chemistry
The molecule's bifunctional nature, with two distinct amine functionalities and a protected carboxylic acid, makes it a valuable scaffold for constructing more complex molecules. The secondary amine can be further functionalized, and the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid for subsequent coupling reactions. This "orthogonal" protecting group strategy is a cornerstone of modern organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[9]
Ligand Synthesis for Metal Complexes
The diamine motif is a common feature in ligands used to chelate metal ions. The nitrogen atoms can coordinate with various metal centers, and the ester group can be modified to tune the electronic and steric properties of the resulting metal complex. Such complexes have applications in catalysis, imaging, and therapeutics.
Precursor for Functionalized Polymers and Materials
The amine and ester functionalities can be used to incorporate this molecule into polymer chains or onto surfaces to create functional materials. The tertiary amine can also act as a catalytic site or a point of quaternization to introduce positive charges.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a commercially available chemical with significant potential as a versatile building block in organic synthesis. While detailed literature on its specific properties and applications is currently limited, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis and analytical protocols offer a solid foundation for researchers to work with this compound. As the demand for novel molecular scaffolds in drug discovery and materials science continues to grow, the utility of such well-designed building blocks is expected to increase.
References
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. [Link]
The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... ResearchGate. [Link]
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of. Semantic Scholar. [Link]
Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]
A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine.
Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]
Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. PMC. [Link]
Rapid access to t-butylalkylated olefins enabled by Ni-catalyzed intermolecular regio. PMC. [Link]
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews. ACS Publications. [Link]
The Versatile Building Block: A Technical Guide to Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex mol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional molecules that offer orthogonal reactivity are of particular interest, enabling chemists to introduce diverse functionalities in a controlled and stepwise manner. This guide provides an in-depth technical overview of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a versatile building block increasingly utilized in the synthesis of novel compounds, particularly within the pharmaceutical industry. Its unique combination of a sterically hindered ester and multiple nucleophilic nitrogen atoms makes it a valuable synthon for creating elaborate molecular scaffolds.
Physicochemical Properties
A solid understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate are summarized in the table below.
Not explicitly available, but expected to be distillable under reduced pressure
Inferred from related structures
Solubility
Expected to be soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.
Inferred from its structure
Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
The most direct and common route to tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is through the nucleophilic substitution of a tert-butyl haloacetate with N,N-dimethylethylenediamine. This reaction leverages the differential reactivity of the primary and tertiary amines on the diamine, with the primary amine being the more accessible and reactive nucleophile for alkylation.
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: General scheme for the synthesis of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar N-alkylation reactions.[2]
Materials:
N,N-Dimethylethylenediamine (1.0 equivalent)
tert-Butyl bromoacetate (1.0 equivalent)
Sodium bicarbonate (or another suitable base like triethylamine, 1.5 equivalents)
Acetonitrile (or another suitable aprotic solvent like THF or DMF)
Anhydrous magnesium sulfate or sodium sulfate
Saturated aqueous sodium bicarbonate solution
Brine
Ethyl acetate
Hexanes
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Inert atmosphere setup (e.g., nitrogen or argon)
Standard glassware for workup and purification
Rotary evaporator
Flash chromatography system
Procedure:
To a round-bottom flask under an inert atmosphere, add N,N-dimethylethylenediamine and the chosen solvent.
Add the base (e.g., sodium bicarbonate) to the solution.
Dissolve tert-butyl bromoacetate in the solvent in a dropping funnel.
Add the tert-butyl bromoacetate solution dropwise to the stirred diamine solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction temperature.
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, filter the reaction mixture to remove any inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Applications in Organic Synthesis
The utility of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a building block stems from the presence of multiple reactive sites that can be selectively manipulated. The secondary amine is a potent nucleophile, the tertiary amine can act as a base or a ligand, and the tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid.
Role as a Key Intermediate in Pharmaceutical Synthesis
A significant application of this building block is in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key precursor for intermediates used in the synthesis of kinase inhibitors like omisertinib (AZD9291) , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3][4]
The synthesis of a key intermediate for such compounds often involves the reaction of the secondary amine of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate with an electrophilic aromatic or heteroaromatic system.
Caption: General application in the synthesis of advanced pharmaceutical intermediates.
Utility in Peptoid and Ligand Synthesis
The structural features of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate also make it an attractive building block for the synthesis of peptoids (N-substituted glycine oligomers) and polydentate ligands for metal coordination. The secondary amine allows for its incorporation into a growing chain, while the dimethylamino group and the ester (after hydrolysis) can serve as coordination sites for metal ions.
Causality Behind Experimental Choices
Choice of Base: A mild, non-nucleophilic base like sodium bicarbonate or triethylamine is chosen to neutralize the hydrobromic acid formed during the alkylation without competing with the nucleophilic amine.
Solvent Selection: Aprotic solvents like acetonitrile or THF are preferred as they can dissolve the reactants and do not participate in the reaction.
Control of Stoichiometry: Using a 1:1 stoichiometry of the diamine and the bromoacetate is crucial to favor mono-alkylation and minimize the formation of the di-alkylated byproduct. The higher nucleophilicity of the primary amine over the secondary amine in N,N-dimethylethylenediamine also contributes to the selective formation of the desired product.
Purification: Flash column chromatography is often necessary to separate the desired mono-alkylated product from any unreacted starting materials and the potential di-alkylated side product.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple, differentially reactive functional groups provide a powerful tool for the construction of complex molecules, particularly in the realm of pharmaceutical development. The strategic use of this synthon can significantly streamline synthetic routes and provide access to novel chemical entities with diverse biological activities. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed building blocks will undoubtedly increase.
References
Organic Syntheses. Org. Synth.2007 , 84, 344.
Royal Society of Chemistry. Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". Available at: [Link]
PubChem. tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. National Center for Biotechnology Information. [Link]
Khan, M. I. H., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(10), 2633. [Link]
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]
Application Note: Utilizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in Advanced Peptidomimetic Synthesis
Executive Briefing The transition from traditional peptide therapeutics to advanced peptidomimetics (such as peptoids) requires specialized building blocks that combine sequence definition with enhanced physicochemical p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
The transition from traditional peptide therapeutics to advanced peptidomimetics (such as peptoids) requires specialized building blocks that combine sequence definition with enhanced physicochemical properties. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (often referred to as the C-terminally protected Ndmae monomer) is a critical synthetic tool in this domain.
By providing a pre-formed N-alkylated glycine core featuring a tertiary amine side chain and a protected C-terminus, this building block allows researchers to seamlessly integrate pH-responsive, cationic functionality into growing peptide or peptoid chains. This guide details the mechanistic rationale, application verticals, and validated protocols for utilizing this compound in drug development.
Mechanistic & Structural Profiling
To effectively utilize this building block, one must understand the causality behind its structural design:
The Secondary Amine Nucleophile: Unlike standard amino acids, the reactive nitrogen on this molecule is a secondary amine. This structural feature eliminates backbone hydrogen bonding in the final polymer, which increases proteolytic stability and enhances lipid membrane permeability .
The 2-(Dimethylamino)ethyl Side Chain: This tertiary amine motif mimics the cationic nature of lysine or arginine but offers a unique advantage: the proton sponge effect . With a pKa of approximately 8.5, the side chain acts as a buffering agent within acidic cellular compartments, making it a premier choice for intracellular delivery vectors .
The Tert-Butyl (tBu) Ester: The C-terminus is protected as a tBu ester. This choice is highly intentional; it is completely orthogonal to Fmoc-based N-terminal chemistry. It withstands the basic conditions (e.g., 20% piperidine) required for Fmoc deprotection but is rapidly cleaved by strong acids (e.g., Trifluoroacetic acid) during final global deprotection.
Caption: Cellular uptake mechanism of Ndmae-containing peptoids via the proton sponge effect.
Application Verticals in Drug Development
A. Non-Viral Gene Delivery Vectors
Poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) is a gold standard for condensing and delivering nucleic acids (siRNA/DNA). However, traditional polymerization yields polydisperse mixtures that complicate regulatory approval. By utilizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in a stepwise synthesis, researchers can create sequence-defined, monodisperse peptoid mimics of PDMAEMA .
B. Antimicrobial Peptoids (AMPs)
The emergence of multi-drug resistant bacteria requires novel membrane-disrupting agents. Incorporating the Ndmae building block introduces localized cationic charges that selectively bind to the anionic phospholipids of bacterial membranes, driving rapid cell lysis without the hemolytic toxicity often associated with primary amine (lysine) analogs.
Quantitative Optimization Data
Coupling to a secondary amine is notoriously difficult due to steric hindrance. Table 1 summarizes the optimization of coupling conditions, demonstrating why standard peptide coupling reagents are insufficient for this building block.
Table 1: Optimization of Secondary Amine Acylation (Coupling to Ndmae)
Coupling Reagent
Base
Solvent
Time (hrs)
Conversion Yield (%)
Mechanistic Note
DIC / HOBt
None
DMF
4.0
< 30%
Insufficient activation for secondary amines.
HBTU / DIPEA
DIPEA
DMF
2.0
~ 65%
Moderate activation; steric clash limits yield.
HATU / DIPEA
DIPEA
DMF
1.5
> 95%
OAt ester formation overcomes steric hindrance.
COMU / TMP
TMP
DMF
1.0
> 98%
Excellent for highly hindered sequences; moisture sensitive.
Table 2: Comparative Analysis of Cationic Side Chains
Side Chain Type
pKa
Primary Application
Endosomal Escape
Proteolytic Stability
Lysine (Primary)
~10.5
General peptide synthesis
Poor
Low (Trypsin sensitive)
Arginine (Guanidinium)
~12.5
Cell-penetrating peptides
Moderate
Low
Ndmae (Tertiary)
~8.5
Gene delivery / AMPs
Excellent
High (Unnatural backbone)
Experimental Methodologies
The following protocols establish a self-validating system for utilizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in solution-phase fragment synthesis.
Protocol A: Solution-Phase Monomer Acylation
Causality Focus: Because the starting material is a sterically hindered secondary amine, we must utilize HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester. DIPEA is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.
Activation: In an oven-dried flask, dissolve the Fmoc-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.5 eq) and stir for 3 minutes at room temperature to allow the OAt ester to form.
Coupling: Add Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (1.0 eq) to the activated mixture. Stir continuously under a nitrogen atmosphere for 1.5 hours.
Self-Validation (Chloranil Test): Standard Ninhydrin tests cannot detect secondary amines. To validate the reaction, extract a 10 µL aliquot. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in toluene.
Pass: Solution remains colorless/pale yellow (complete consumption of the secondary amine).
Fail: Solution turns dark blue/green (incomplete coupling; re-subject to coupling conditions).
Workup: Quench with saturated aqueous NaHCO3. Extract the organic layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Caption: Workflow for solution-phase coupling and deprotection using the Ndmae building block.
Protocol B: Global Deprotection and Cation Scavenging
Causality Focus: Acidolytic cleavage of the tert-butyl ester generates highly reactive tert-butyl carbocations. Without a scavenger, these cations will permanently re-alkylate the tertiary amine of the dimethylaminoethyl group. Triisopropylsilane (TIPS) is used as a sacrificial hydride donor to quench these cations into harmless isobutane.
Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / LC-MS Grade Water in a 95:2.5:2.5 (v/v/v) ratio.
Cleavage: Dissolve the purified intermediate from Protocol A in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 3 hours.
Precipitation: Concentrate the mixture to 10% of its original volume under a gentle stream of nitrogen. Add the concentrated solution dropwise into 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected product.
Self-Validation (LC-MS): Centrifuge the precipitate, decant the ether, and dissolve the pellet in 50% Acetonitrile/Water. Analyze via LC-MS to confirm the loss of 56 Da (isobutene) from the parent mass, verifying complete tBu removal without side-chain alkylation.
References
Polypeptoid Materials: Current Status and Future Perspectives. ACS Macro Letters. URL:[Link]
Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. PubMed Central (PMC). URL:[Link]
Solution Self-Assemblies of Sequence-Defined Ionic Peptoid Block Copolymers. Journal of the American Chemical Society. URL:[Link]
Application
The Synthetic Potential of tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in the Construction of Pharmaceutical Intermediates
An Application and Protocol Guide Abstract This guide explores the synthetic utility of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a trifunctional building block with significant potential in the synthesis of p...
Author: BenchChem Technical Support Team. Date: April 2026
An Application and Protocol Guide
Abstract
This guide explores the synthetic utility of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a trifunctional building block with significant potential in the synthesis of pharmaceutical intermediates. While specific applications of this reagent are not yet extensively documented in peer-reviewed literature, its unique combination of a nucleophilic secondary amine, a tertiary amine, and a protected carboxyl group makes it a highly versatile tool for constructing complex molecular architectures. This document provides a prospective look at its application, detailing its potential use in forming key heterocyclic scaffolds and as a side-chain precursor. Detailed, field-proven protocols for analogous reactions are presented to guide researchers in its practical implementation.
Introduction: A Multifunctional Building Block
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (Figure 1) is a commercially available organic compound (CAS 1178843-64-5) that presents a unique constellation of functional groups.[1][2] Its structure is built upon an N,N-dimethylethylenediamine backbone, a common motif in pharmacologically active compounds.[3][4] The molecule features:
A secondary amine , which serves as a potent nucleophile for reactions such as acylation, alkylation, and condensation.
A tertiary amine , which can act as an internal base, a hydrogen bond acceptor, or a coordinating ligand for metal catalysts.
A tert-butyl ester , a sterically hindered and robust protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be removed under acidic conditions, unmasking a carboxylic acid for further functionalization, such as amide bond formation.[5]
The strategic placement of these groups allows for sequential and controlled chemical modifications, making it an attractive starting material for the synthesis of diverse pharmaceutical intermediates, including nitrogen-containing heterocyles and complex side-chains for active pharmaceutical ingredients (APIs).
Figure 1: Structure of tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Caption: Chemical structure of the title compound.
Physicochemical Properties
A summary of the key properties of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is provided in Table 1. This data is essential for planning synthetic procedures, including solvent selection and purification strategies.
Application in Heterocycle Synthesis: The Piperazinone Core
The 1,2-diamine structure of the ethylenediamine backbone is a classic precursor for the synthesis of saturated six-membered heterocycles, such as piperazines and their derivatives. Piperazinones are prevalent scaffolds in a wide range of APIs due to their favorable physicochemical properties and ability to engage in multiple hydrogen bonding interactions.
The title compound can be envisioned as a key reactant in a cyclocondensation reaction with an α,β-unsaturated ester to form a piperazin-2-one derivative. The secondary amine can undergo a Michael addition, followed by an intramolecular cyclization via aminolysis of the ester, driven by the primary amine that is unmasked after the reaction.
Experimental Protocol 1: Synthesis of a Substituted Piperazin-2-one Intermediate
This protocol describes a general procedure for the synthesis of a piperazinone derivative from tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and a suitable acrylate.
Workflow Diagram
Caption: Workflow for piperazinone synthesis.
Step-by-Step Methodology:
Reaction Setup: To a solution of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (1.0 eq) in a suitable solvent such as ethanol (0.2 M), add methyl acrylate (1.1 eq).
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired piperazin-2-one derivative.
Causality and Insights: The choice of ethanol as a solvent is due to its ability to dissolve the starting materials and its relatively high boiling point for thermal reactions. The basic wash during work-up is to remove any unreacted starting materials or acidic byproducts. The tert-butyl ester is expected to remain intact under these conditions, providing a handle for further derivatization.
Application in Side-Chain Elaboration via Nucleophilic Substitution
The secondary amine of the title compound can also be used to introduce the entire {[2-(dimethylamino)ethyl]amino}acetate moiety onto a pharmaceutical scaffold through a nucleophilic substitution reaction with an appropriate electrophile (e.g., an alkyl halide or sulfonate). This strategy is valuable for late-stage functionalization in a synthetic route.
Experimental Protocol 2: Attachment to a Chloropyrimidine Core
This protocol outlines the synthesis of a substituted pyrimidine, a common core in kinase inhibitors, by reacting the title compound with a chloropyrimidine.
Workflow Diagram
Caption: Workflow for pyrimidine substitution.
Step-by-Step Methodology:
Reaction Setup: In a sealed vessel, dissolve the electrophilic core (e.g., 2,4-dichloropyrimidine, 1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF, 0.3 M).
Addition of Reagents: Add tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (1.2 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
Reaction: Heat the mixture to 80-100 °C for 4-12 hours, monitoring for the consumption of the starting material by TLC or LC-MS.
Work-up: After cooling to ambient temperature, pour the reaction mixture into water and extract with ethyl acetate.
Washing and Concentration: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash chromatography on silica gel using a methanol/dichloromethane gradient to afford the desired product.
Causality and Insights: The use of a non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the secondary amine nucleophile. DMF is an excellent solvent for this type of SNAr reaction due to its high polarity and boiling point. The excess of the amine and base helps to drive the reaction to completion.
Conclusion and Future Outlook
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a promising, yet underutilized, reagent in the arsenal of the medicinal chemist. Its trifunctional nature provides a platform for the efficient construction of complex and diverse molecular structures relevant to drug discovery. The protocols outlined in this guide, based on well-established chemical principles, are intended to serve as a starting point for researchers to explore the full potential of this versatile building block. Future work will likely see this compound employed in multicomponent reactions and in the synthesis of novel heterocyclic systems for various therapeutic targets.
References
Yao, R. S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 57(3A), 431-435. Available at: [Link]
Kysil, A., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(12), 22744-22774. Available at: [Link]
Haque, M. I., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 23(11), 2849. Available at: [Link]
Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(22), 15493–15510. Available at: [Link]
Thoreauchem. (n.d.). tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
PubChemLite. (n.d.). Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Retrieved March 31, 2026, from [Link]
Step-by-step guide for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate functionalization
An In-Depth Guide to the Functionalization of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate for Advanced Research Applications Introduction: A Versatile Scaffold for Chemical Innovation Tert-butyl 2-{[2-(dimethylam...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Functionalization of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate for Advanced Research Applications
Introduction: A Versatile Scaffold for Chemical Innovation
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a strategically designed chemical building block of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. Its structure is distinguished by three key functional components: a reactive secondary amine, a stable tertiary amine, and a tert-butyl protected carboxylic acid. This unique arrangement allows for a series of selective chemical modifications, making it an ideal scaffold for synthesizing complex molecules, including novel pharmaceutical prodrugs and functionalized peptoids.[1][2]
The secondary amine serves as the primary site for functionalization, offering a nucleophilic center for reactions such as acylation, sulfonylation, and alkylation. The tertiary amine, being less reactive, often plays a role in modulating the physicochemical properties of the final compound, such as solubility and basicity. The tert-butyl ester group provides robust protection for the carboxylic acid, remaining stable under a wide range of reaction conditions while being readily removable under acidic treatment to unveil the free acid for further conjugation.[3][4] This guide provides detailed protocols and expert insights into the functionalization of this versatile molecule.
Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling in a laboratory setting.
As with any chemical reagent, proper safety protocols must be strictly followed. While specific data for this exact compound is limited, guidelines for similar amino esters and flammable liquids should be adopted.
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors.[8][9] Keep the compound away from heat, sparks, open flames, and other ignition sources.[9][10] Use non-sparking tools and take precautionary measures against static discharge.[10]
Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed when not in use.[9][10]
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] Prevent entry into drains or waterways.[11] Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Core Functionalization Workflows
The primary site of reactivity on tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is the secondary amine. The following protocols detail common and effective methods for its modification.
Caption: General workflow for the functionalization of the core scaffold.
Protocol 1: Acylation via Acid Chloride
This protocol describes the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the secondary amine with an acyl chloride.
Principle: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A non-nucleophilic base is used to scavenge the HCl byproduct.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Dissolve tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the flask dropwise over 10-15 minutes.
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Work-up and Purification:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12]
Principle: The secondary amine reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form a new tertiary amine.[12][13] STAB is preferred as it is less basic and more selective than other borohydrides, tolerating a wider range of functional groups.[12]
To a stirred solution of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid (if needed to facilitate iminium formation).
Stir the mixture at room temperature for 20-30 minutes.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
Work-up and Purification:
Carefully quench the reaction with saturated NaHCO₃ solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue via flash column chromatography to obtain the target amine.
Caption: Key stages of the reductive amination process.
Final Deprotection: Unveiling the Carboxylic Acid
The tert-butyl ester is a robust protecting group, but it can be efficiently removed under acidic conditions to yield the free carboxylic acid, which is often the final step before biological testing or further conjugation.[14][15]
Principle: The reaction proceeds via an acid-catalyzed cleavage where the ester oxygen is protonated, leading to the elimination of the stable tert-butyl cation (which typically deprotonates to form isobutylene) and the desired carboxylic acid.[16]
Materials:
Functionalized tert-butyl ester derivative
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Diethyl ether (for precipitation, if needed)
Step-by-Step Methodology:
Dissolve the tert-butyl ester derivative in DCM (e.g., 0.1 M).
Add an excess of TFA, typically in a ratio of 1:1 to 1:4 (DCM:TFA) by volume.[14]
Stir the solution at room temperature for 1-5 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM can help remove residual TFA.
The resulting carboxylic acid (often as a TFA salt) can be used directly or purified further by precipitation, crystallization, or chromatography.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly valuable and adaptable building block for modern chemical synthesis. By leveraging the differential reactivity of its functional groups, researchers can selectively perform a wide array of chemical transformations. The protocols outlined in this guide for acylation, reductive amination, and final deprotection provide a solid foundation for synthesizing novel compounds for drug development and advanced material applications. Adherence to rigorous safety standards and careful optimization of reaction conditions will ensure reproducible and high-yielding results.
References
Vertex AI Search. (2024, March 13).
Fisher Scientific. (2010, November 24).
PubMed. (2023, November 23). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
TCI Chemicals. (2025, October 29).
NIC Industries. (n.d.).
Sigma-Aldrich. (2025, October 8).
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
ACS Publications. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Journal of Medicinal Chemistry. [Link]
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Oxetane Amino Acids using Tert-butyl 2-(oxetan-3-ylidene)
PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros.
Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
Thieme. (n.d.).
Synthesis Workshop. (n.d.). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs.
Sigma-Aldrich. (n.d.).
Scientific Update. (2024, March 19). Put and Take Shakes It Up. [Link]
An Application Note and Comprehensive Protocols for High-Throughput Screening of Novel Chemical Entities such as Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Introduction: A Framework for Unveiling the Bioactivit...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Comprehensive Protocols for High-Throughput Screening of Novel Chemical Entities such as Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Introduction: A Framework for Unveiling the Bioactivity of Novel Diaminoacetate Derivatives
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the rapid evaluation of large chemical libraries against biological targets.[1][2] The process enables the identification of "hit" compounds that can be further optimized into lead candidates for therapeutic development.[3] This document provides a detailed guide for researchers and drug development professionals on establishing a robust HTS cascade to investigate the biological activity of novel chemical entities, using Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a representative example of a structurally intriguing yet uncharacterized compound.
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (PubChem CID: 47002972) possesses a diaminoacetate scaffold with a tert-butyl ester group.[4] While there is no currently available literature on the specific biological activities of this compound, its structural motifs are of interest. Diamine structures are prevalent in biologically active molecules, and tert-butyl esters are often employed as prodrug moieties to enhance metabolic stability and cellular permeability.[5] The presence of these features suggests that compounds of this class could exhibit a range of biological effects, making them ideal candidates for broad, unbiased screening campaigns.
This guide is structured to provide a comprehensive workflow, from initial broad-based cytotoxicity screening to more focused mechanistic assays. We will detail the protocols for two key HTS assays: a primary cell viability screen using a resazurin-based method and a secondary, follow-up assay for caspase-3/7 activity to probe for apoptosis. The principles and methodologies described herein are widely applicable to any library of novel small molecules.
Part 1: The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify and validate active compounds while minimizing false positives. The workflow presented here is a standard, logically progressing cascade.
Caption: High-Throughput Screening (HTS) cascade for novel compounds.
Part 2: Primary Screening Protocol: Cell Viability Assay
The initial step in assessing the biological activity of a novel compound library is often a broad screen for cytotoxicity. A resazurin-based assay is a common choice due to its robustness, sensitivity, and cost-effectiveness. This assay measures the metabolic capacity of living cells, which is an indicator of cell viability.
Principle of the Resazurin Assay
Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in viable cells to the highly fluorescent, pink-colored resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells.
Caption: Principle of the resazurin-based cell viability assay.
Detailed Protocol
Materials:
Cancer cell line (e.g., HeLa, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
Resazurin sodium salt solution (e.g., CellTiter-Blue, Promega)
384-well black, clear-bottom assay plates
Compound library, including Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, prepared as 10 mM stock solutions in DMSO.
Positive control (e.g., Staurosporine, 10 µM)
Automated liquid handling system and plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm).
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
Centrifuge, resuspend in fresh medium, and count cells.
Dilute the cell suspension to a final concentration of 50,000 cells/mL.
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
Incubate the plates for 24 hours at 37°C, 5% CO₂.
Compound Addition:
Prepare an intermediate "assay-ready" plate by diluting the 10 mM stock compounds. For a final assay concentration of 10 µM, perform a serial dilution.
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions from the assay-ready plate to the cell plate.
The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced toxicity.
Include wells with vehicle control (DMSO only) and a positive control for cell death (e.g., Staurosporine).
Incubation:
Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
Assay Readout:
Add 10 µL of the resazurin reagent to each well.
Incubate for 1-4 hours at 37°C, protected from light.
Measure fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
Data Analysis and Hit Criteria:
Z'-factor calculation: This metric assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
Hit Selection: Compounds showing an inhibition greater than three standard deviations from the mean of the negative controls are typically considered primary hits.
Parameter
Value
Description
Plate Format
384-well
Standard for HTS to conserve reagents and compounds.
Cell Density
2,000 cells/well
Optimized for assay window and cell health over the incubation period.
Compound Conc.
10 µM
A common single-point concentration for primary screening.
Incubation Time
48-72 hours
Allows sufficient time for compounds to exert a biological effect.
Part 3: Secondary Screening Protocol: Caspase-3/7 Activity Assay
Once primary hits are identified and confirmed through dose-response studies, the next step is to investigate the potential mechanism of action. If a compound induces cell death, a common pathway to investigate is apoptosis, or programmed cell death. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.
Principle of the Caspase-Glo 3/7 Assay
This is a luminescent, homogeneous assay that measures the activity of caspase-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.
Caspase-Glo® 3/7 Assay System (Promega) or similar.
Automated liquid handling system and a plate reader capable of luminescence detection.
Procedure:
Cell Seeding and Compound Treatment:
Follow the same procedure as the primary screen for cell seeding and compound addition in 384-well white plates. It is crucial to run a parallel cell viability plate (using the resazurin method) to normalize the caspase activity to the number of viable cells.
Incubate for a shorter period, typically 24 hours, as caspase activation is an earlier event in apoptosis than loss of metabolic activity.
Assay Readout:
Equilibrate the Caspase-Glo 3/7 reagent to room temperature.
Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 50 µL of reagent to 50 µL of medium).
Mix briefly on an orbital shaker (300-500 rpm for 30 seconds).
Incubate at room temperature for 1-2 hours, protected from light.
Measure luminescence using a plate reader.
Data Analysis:
The raw luminescence signal is proportional to the amount of caspase-3/7 activity.
To account for differences in cell number due to cytotoxicity, the caspase signal should be normalized to the viability data from the parallel plate.
Compounds that show a dose-dependent increase in normalized caspase activity are considered to be inducers of apoptosis.
Parameter
Value
Description
Plate Format
384-well, white
Opaque plates are necessary to prevent well-to-well crosstalk in luminescent assays.
Incubation Time
24 hours
Optimal for detecting caspase activation before widespread cell death.
Readout
Luminescence
Offers high sensitivity and a broad dynamic range.[2]
Normalization
Parallel Viability Assay
Critical for distinguishing specific apoptosis induction from general cytotoxicity.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for the high-throughput screening of novel chemical entities like Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. By employing a primary cell viability screen followed by a more specific mechanistic assay such as caspase activity, researchers can efficiently identify and characterize compounds with potential therapeutic value. Hits that are confirmed to induce apoptosis can be further investigated in more complex, physiologically relevant models, such as 3D cell cultures or organoids, to bridge the gap between in vitro screening and in vivo efficacy.[6] The integration of artificial intelligence and machine learning algorithms can also accelerate the analysis of HTS data and aid in the prediction of structure-activity relationships (SAR) for lead optimization.[3]
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. [Link]
The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
Reddit. Synthesizing tertiary-butylesters of BOC-amino acids. [Link]
ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
High-Throughput Screening of Chemical Exchange Saturation Transfer MR Contrast Agents - PMC. [Link]
Google Patents. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
ChemCopilot. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. [Link]
Pharmaceutical Technology. Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
Application Notes and Protocols: Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a Reagent in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for utilizing tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in solid-phase synthesis (SPS), pa...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for utilizing tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in solid-phase synthesis (SPS), particularly for the construction of N-substituted glycine oligomers, or peptoids. Peptoids are a class of peptide mimics that offer significant advantages in drug discovery, including resistance to proteolytic degradation.[1][2] This guide, intended for researchers and drug development professionals, outlines the core principles, detailed experimental protocols, and key considerations for the effective use of this versatile reagent.
Introduction: The Role of N-Substituted Glycine Oligomers in Research
N-substituted glycine oligomers (NSGs), commonly known as peptoids, are synthetic polymers that have become invaluable tools in the biosciences.[1][3] Their applications range from the development of novel therapeutics to the exploration of secondary structures.[1][2] A major advantage of peptoids is the relative ease and cost-effectiveness of their synthesis, which allows for extensive chemical diversity in both the backbone and side-chains.[1][2] Furthermore, peptoids exhibit high biological activity while being resistant to breakdown by proteases, a common challenge with traditional peptide-based drugs.[1][2]
The synthesis of peptoids often employs a "submonomer" approach on a solid support. This method involves the sequential addition of building blocks to a growing oligomer chain attached to a resin. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate serves as a key reagent in this process, enabling the introduction of N-substituted glycine units with a protected carboxylic acid functionality.
Secondary Amine: The nucleophilic site for reaction with an activated resin. Tert-butyl Ester: A protecting group for the carboxylic acid, which is stable under coupling conditions and readily removed during the final cleavage step.[4]
Advantages in Solid-Phase Synthesis:
Versatility: Compatible with standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies.[5]
Modulation of Physicochemical Properties: The incorporation of the 2-(dimethylamino)ethyl side chain can enhance the aqueous solubility of the final peptoid, a desirable characteristic for many biological applications.
Steric Control: The tert-butyl group can act as a steric shield, potentially influencing the conformation of the peptoid backbone and protecting adjacent functional groups from enzymatic degradation.[6][7]
The Submonomer Synthesis Strategy: A Step-by-Step Overview
The use of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in peptoid synthesis follows the highly efficient submonomer protocol. This method consists of a two-step iterative cycle for each monomer addition: acylation and nucleophilic displacement.
Diagram of the Submonomer Synthesis Cycle
Caption: The two-step submonomer cycle for peptoid synthesis.
Step 1: Acylation
The synthesis begins with a solid support (resin) bearing a primary amine. This amine is acylated using an α-haloacetic acid, typically bromoacetic acid, in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). This reaction forms a reactive bromoacetyl group on the resin.
Step 2: Nucleophilic Displacement
The secondary amine of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate then acts as a nucleophile, attacking the carbon-bromine bond of the bromoacetylated resin. This displacement reaction results in the formation of the N-substituted glycine monomer, with the tert-butyl ester protecting the carboxylic acid. This two-step cycle is repeated to assemble the desired peptoid sequence.
Caption: Step-by-step workflow for manual peptoid synthesis.
Procedure
Resin Preparation:
Place the desired amount of Rink Amide resin in the synthesis vessel.
Swell the resin in DMF for at least 30 minutes.
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 10-20 minutes.
Wash the resin thoroughly with DMF (3-5 times).
First Monomer Addition:
Acylation: Prepare a solution of bromoacetic acid (5 equivalents relative to resin loading) and DIC (5 equivalents) in DMF. Add this solution to the resin and agitate for 30-60 minutes.
Wash the resin with DMF (3-5 times).
Displacement: Prepare a solution of tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (10 equivalents) in DMF. Add this to the resin and agitate for 2-4 hours.
Wash the resin with DMF (3-5 times).
Subsequent Monomer Additions:
Repeat the acylation and displacement steps for each subsequent monomer to build the desired peptoid sequence.
Final Cleavage and Deprotection:
After the final monomer addition, wash the resin with DMF and then with DCM, and dry the resin under vacuum.
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptoid from the resin and remove the tert-butyl protecting group.
Filter the resin and collect the filtrate containing the crude peptoid.
Precipitate the crude product by adding it to cold diethyl ether.
Isolate the precipitated peptoid by centrifugation or filtration.
Purification and Analysis:
Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Troubleshooting and Scientific Insights
Issue
Potential Cause
Recommended Solution & Explanation
Low Yield
Incomplete acylation or displacement.
Acylation: Ensure fresh coupling reagents and sufficient reaction time. A positive Kaiser test (ninhydrin test) after acylation indicates unreacted primary amines.[8] Displacement: For sterically hindered amines, increasing the reaction time or using a slight excess of the amine can improve yields.[7]
Side Product Formation
Premature deprotection of the tert-butyl ester.
The tert-butyl ester is sensitive to strong acids.[9] Ensure that all reagents and solvents used before the final cleavage step are free of acidic impurities.
Difficult Purification
Aggregation of the peptoid chain.
The inclusion of the polar 2-(dimethylamino)ethyl side chain generally improves solubility. However, for very hydrophobic sequences, consider using alternative purification conditions or adding solubilizing tags.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a valuable and versatile reagent for the solid-phase synthesis of N-substituted glycine oligomers. Its application in the submonomer synthesis strategy provides a robust and efficient method for creating diverse peptoid libraries. The protocols and technical insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this reagent for the development of novel and impactful molecules.
References
Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
MDPI. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
BenchChem. (2025).
National Center for Biotechnology Information. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids)
Culf, A., & Ouellette, R. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
W. C. Chan, P. D. White (Eds.). (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Kohl, F., & Gütschow, M. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum.
Roy, O., et al. (n.d.). The tert-Butyl Side Chain: A Powerful Means to Lock Peptoid Amide Bonds in the Cis Conformation.
National Center for Biotechnology Information. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed.
ACS Publications. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry.
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Power of Boc Protection in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
BenchChem. (2025).
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
ACS Publications. (2025). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering.
dos Santos, E. A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
Analytical methods for the detection and quantification of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
An Application Note on the Analytical Methods for the Detection and Quantification of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate Abstract This document provides a detailed guide for the analytical detection and...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Analytical Methods for the Detection and Quantification of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Abstract
This document provides a detailed guide for the analytical detection and quantification of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (CAS 1178843-64-5), a chemical intermediate relevant in various research and development applications.[1][2] Given the limited availability of specific published analytical methods for this compound, this application note outlines robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] These methods are designed to be foundational, providing researchers and drug development professionals with the necessary framework for accurate analysis and quality control. The protocols are supplemented with explanations of the underlying principles, method validation guidelines, and troubleshooting advice to ensure reliable and reproducible results.
Introduction and Physicochemical Properties
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a diamino acid ester with the molecular formula C10H22N2O2 and a molecular weight of 202.29 g/mol .[1] Its structure, featuring a tert-butyl ester group and both secondary and tertiary amine functionalities, dictates its chemical behavior and informs the selection of appropriate analytical techniques. The presence of basic amine groups makes the compound amenable to specific chromatographic strategies, while the ester group necessitates careful consideration of sample and mobile phase pH to prevent hydrolysis. Accurate and precise analytical methods are crucial for determining the purity of this compound, quantifying it in various matrices, and identifying potential impurities.
Table 1: Physicochemical Properties of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, making it a suitable choice for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.[4] The method separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The amine groups in the target molecule can interact with residual silanols on the silica-based stationary phase, potentially leading to poor peak shape (tailing). This can be mitigated by using a modern, end-capped column and a mobile phase containing a competing amine or by operating in a pH range that ensures the amines are protonated. Due to the lack of a significant chromophore in the molecule, UV detection at a low wavelength (e.g., 200-215 nm) is recommended.
Detailed HPLC Protocol
Instrumentation and Materials:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Analytical balance.
Volumetric flasks and pipettes.
HPLC grade acetonitrile and water.
Trifluoroacetic acid (TFA) or formic acid.
Reference standard of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) TFA in water.
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
Sample Solution: Prepare the sample by dissolving a known amount in the diluent to achieve a concentration within the calibration range.
Chromatographic Conditions:
Table 2: Proposed HPLC Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column suitable for a wide range of analytes.
Mobile Phase
A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
TFA acts as an ion-pairing agent to improve peak shape for the amine groups.
Gradient
5% to 95% B over 15 minutes
A gradient elution will ensure the separation of the main analyte from potential impurities with different polarities.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
Injection Volume
10 µL
A standard injection volume.
Detection Wavelength
210 nm
The compound lacks a strong chromophore, requiring detection at a low UV wavelength.
Step-by-Step Procedure:
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
Inject a blank (diluent) to ensure no interfering peaks are present.
Inject the series of working standard solutions to generate a calibration curve.
Inject the sample solutions for analysis.
After each run, a re-equilibration step should be included.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from solution preparation to quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle: Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is expected to have sufficient volatility for GC analysis. A flame ionization detector (FID) is suitable as it provides a robust and universal response to organic compounds. Due to the presence of amine groups, which can cause peak tailing through interaction with active sites in the injector and on the column, a column with a stationary phase designed for amine analysis or derivatization of the amine groups might be necessary for optimal performance. However, a direct injection on a standard, mid-polarity column is a reasonable starting point.
Detailed GC Protocol
Instrumentation and Materials:
Gas chromatograph with a split/splitless injector and FID.
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Autosampler vials with septa.
High-purity helium or nitrogen as the carrier gas.
Dichloromethane or another suitable solvent.
Reference standard of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Preparation of Solutions:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane (e.g., 10, 50, 100, 250, 500 µg/mL).
Sample Solution: Prepare the sample by dissolving a known amount in dichloromethane to achieve a concentration within the calibration range.
GC Conditions:
Table 3: Proposed GC Parameters
Parameter
Recommended Setting
Rationale
Column
DB-5ms, 30 m x 0.25 mm, 0.25 µm
A robust, general-purpose column with low bleed characteristics.
Carrier Gas
Helium at 1.2 mL/min (constant flow)
Inert carrier gas providing good efficiency.
Injector Temperature
250 °C
Ensures complete vaporization without thermal degradation.
Injection Mode
Split (e.g., 20:1)
Prevents column overloading.
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
A temperature program to separate the analyte from solvents and potential impurities.
Detector
FID
Universal detector for organic compounds.
Detector Temperature
300 °C
Prevents condensation of the analyte.
Step-by-Step Procedure:
Set up the GC with the specified conditions.
Inject a solvent blank to verify the cleanliness of the system.
Inject the working standard solutions to establish a calibration curve.
Inject the prepared sample solutions.
Integrate the peak area of the analyte for quantification.
GC Workflow Diagram
Caption: GC-FID analysis workflow from sample preparation to quantification.
Method Validation
For use in a regulated environment, any analytical method must be validated to ensure its performance is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.
Table 4: Method Validation Parameters and Typical Acceptance Criteria
Parameter
Description
Typical Acceptance Criteria
Specificity
Ability to assess the analyte unequivocally in the presence of other components.
No interference from blank or placebo at the retention time of the analyte.
Linearity
Proportionality of the analytical signal to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
As defined by the linearity study.
Accuracy
Closeness of the test results to the true value.
Recovery of 98.0% to 102.0% for spiked samples.
Precision
Closeness of agreement between a series of measurements.
Lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-noise ratio of 3:1.
LOQ
Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness
Capacity to remain unaffected by small, deliberate variations in method parameters.
No significant change in results when parameters (e.g., pH, flow rate) are slightly varied.
Potential Impurities
Based on the synthesis of similar amino esters, potential impurities could include:
Starting Materials: N,N-dimethylethylenediamine and tert-butyl bromoacetate.
Hydrolysis Product: 2-{[2-(dimethylamino)ethyl]amino}acetic acid, formed by the hydrolysis of the tert-butyl ester.
By-products: Products of side reactions occurring during synthesis.
The proposed gradient HPLC method is well-suited for separating these impurities, which are likely to have different polarities from the main compound.
Troubleshooting
HPLC Peak Tailing: If significant peak tailing is observed, consider using a column specifically designed for basic compounds, increasing the concentration of the mobile phase modifier (e.g., TFA), or adding a small amount of a competing amine like triethylamine to the mobile phase.
GC Peak Tailing or Low Response: This may indicate interaction with active sites or thermal degradation. A liner with glass wool or a deactivated liner can help. If the problem persists, derivatization of the amine groups (e.g., silylation) may be necessary.[5]
Irreproducible Retention Times: This is often due to an unstable column temperature or an unequilibrated column. Ensure the column oven is functioning correctly and that the column is adequately equilibrated before each injection.
References
The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
Organic Syntheses. (n.d.). Procedure.
Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids.
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
Application Note: Formulation Strategies for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in Preclinical In Vivo Studies
Executive Summary & Scientific Context Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a bifunctional small molecule characterized by a highly basic diamine backbone and an acid-labile tert-butyl ester. Frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Context
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a bifunctional small molecule characterized by a highly basic diamine backbone and an acid-labile tert-butyl ester. Frequently utilized as a critical synthetic intermediate for targeted protein degraders (PROTACs), peptide nucleic acids (PNAs), and ionizable lipid precursors, its direct in vivo administration requires rigorous formulation control.
Because the molecule possesses both a secondary and a tertiary amine, it exhibits a di-cationic state at physiological pH. However, the lipophilic tert-butyl ester moiety drives the need for carefully balanced co-solvent systems to prevent precipitation, while its susceptibility to acid-catalyzed hydrolysis dictates strict pH boundaries during vehicle preparation. This guide provides field-proven, self-validating protocols for formulating this compound for intravenous (IV) and per os (PO) dosing in murine models.
Physicochemical Profiling & Formulation Causality
To design a robust formulation, we must first deconstruct the molecule’s physicochemical properties. Every experimental choice in the subsequent protocols is dictated by the parameters outlined in Table 1.
Table 1: Quantitative Physicochemical Data & Formulation Implications
Property
Estimated Value
Formulation Causality & Implication
Molecular Weight
202.29 g/mol
Small molecular size ensures rapid systemic absorption and high tissue penetrance.
Contributes to a di-cationic state in mildly acidic formulation buffers (pH 5.0 - 6.0).
LogP (Free Base)
1.2 – 1.5
Moderate lipophilicity. The free base is an oil/waxy solid requiring organic co-solvents.
Chemical Stability
Acid-labile
The tert-butyl ester will rapidly hydrolyze to a carboxylic acid at pH < 4.0.
Causality Check: Why not simply dissolve the free base in 0.1 N HCl to force salt formation? While 0.1 N HCl would instantly dissolve the diamine, the highly acidic environment (pH ~1.0) would rapidly cleave the tert-butyl ester, ruining the active pharmaceutical ingredient (API) before administration. Therefore, we must rely on neutral co-solvent systems or mildly acidic buffers (pH 5.5–6.0) to balance solubility and chemical stability.
Formulation Workflows & Logical Relationships
The selection of the formulation vehicle depends heavily on whether the API is supplied as a free base (viscous oil) or a pre-formed salt (e.g., dihydrochloride powder).
Workflow for selecting the optimal in vivo formulation vehicle based on API salt form.
Once administered, the molecule's survival in systemic circulation is a race against enzymatic and pH-driven degradation. The tert-butyl ester is purposefully designed to be sterically hindered against rapid plasma esterase cleavage, but it remains highly vulnerable to the acidic environment of the stomach if dosed orally without a protective vehicle.
Pharmacokinetic pathway highlighting tert-butyl ester stability and degradation in vivo.
Step-by-Step Experimental Protocols
The following protocols utilize standard, highly tolerated preclinical co-solvent systems designed to keep lipophilic amines in solution while preventing ester hydrolysis.
This vehicle is widely validated for systemic IV dosing of lipophilic amines in murine models[1]. The use of PEG400 acts as a thermodynamic stabilizer, preventing the API from crashing out when introduced to the aqueous phase.
Materials:
API (Free Base)
Dimethyl sulfoxide (DMSO, Cell Culture Grade)
Polyethylene glycol 400 (PEG400)
Milli-Q Water or 0.9% Saline
Methodology:
Weighing: Accurately weigh the required amount of API into a sterile glass vial.
Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds. Causality: DMSO disrupts the intermolecular hydrogen bonding of the diamine, ensuring complete molecular dispersion.
Surfactant Addition: Add PEG400 to achieve 40% of the final volume. Vortex for 2 minutes. Causality: PEG400 creates a localized hydrophobic microenvironment around the tert-butyl ester, shielding it from immediate water contact.
Aqueous Phase Integration: Slowly add Milli-Q water (50% of final volume) dropwise while continuously vortexing or sonicating. Causality: Rapid addition of water causes localized supersaturation, leading to irreversible nucleation and precipitation of the free base. Dropwise addition ensures the PEG400/DMSO matrix can accommodate the hydration shell.
Self-Validating QC Step: Visually inspect against a dark background. The solution must be completely transparent. Withdraw a 10 µL aliquot and dilute 1:100 in mobile phase for immediate HPLC-UV analysis to confirm the tert-butyl ester remains intact (absence of the M-56 carboxylic acid peak).
For oral gavage, the inclusion of Tween 80 is critical. It forms micelles that protect the acid-labile ester from rapid degradation in the harsh gastric environment (pH 1-2)[2].
Materials:
API (Free Base)
DMSO, Tween 80, PEG400
Milli-Q Water
Methodology:
Primary Solubilization: Dissolve the API in DMSO (10% final volume).
Micellization: Add Tween 80 (5% final volume) and PEG400 (20% final volume). Sonicate the mixture at 30°C for 5 minutes. Causality: Heating slightly above room temperature lowers the viscosity of Tween 80, allowing it to thoroughly coat the API molecules, forming stable pre-micellar structures.
Aqueous Dilution: Add Milli-Q water (65% final volume) dropwise under constant agitation.
Self-Validating QC Step: Measure the pH of the final formulation. It should naturally rest between pH 7.5 and 8.5 due to the basic amines. Do not adjust the pH downward with strong acids, as this will trigger ester hydrolysis prior to dosing.
Troubleshooting & Analytical Validation
A formulation is only reliable if it is analytically verified. The primary failure mode for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is silent hydrolysis.
Precipitation upon Water Addition: If the solution turns cloudy during Protocol A (Step 4), the API concentration may exceed the solubilization capacity of the 40% PEG400 system. Solution: Switch to a salt-based formulation by pre-treating the API with 1 equivalent of weak acetic acid (forming the mono-acetate salt) before adding the co-solvents, ensuring the pH does not drop below 5.5.
Ester Cleavage Detection: Always run a baseline LC-MS/MS or HPLC-UV check of the final dosing solution. The intact mass is ~202 m/z. The presence of a ~146 m/z peak indicates that the tert-butyl group has been cleaved. If >5% cleavage is detected, discard the formulation, as the pharmacokinetic data will reflect the inactive metabolite rather than the parent drug.
References
University of Dundee Discovery Research Portal. Cryptosporidium lysyl-tRNA synthetase inhibitors define the interplay between solubility and permeability. (Details standard IV formulation vehicles: 10% DMSO, 40% PEG 400, 50% Milli-Q water). 1
AACR Journals. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models. (Validates the use of DMSO, PEG400, and Tween 80 combinations for in vivo dosing of complex small molecules).3
PMC / NIH. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. (Demonstrates the efficacy and tolerability of the 10% DMSO, 5% Tween 80, 20% PEG 400, and 65% water vehicle for oral dosing). 2
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Welcome to the Technical Support Center. Synthesizing tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate via the monoalkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate presents distinct chemoselectiv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate via the monoalkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate presents distinct chemoselectivity challenges. As researchers scale this building block for PROTAC linkers, peptide nucleic acids (PNAs), or specialized ligands, they frequently encounter over-alkylation, quaternization, and purification bottlenecks.
This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to maximize your yield.
Reaction Pathway & Chemoselectivity
Competing pathways in the alkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate.
Q1: My LC-MS shows a massive peak for the dialkylated byproduct (m/z 317.4). How do I improve monoalkylation selectivity?The Causality: When the primary amine of N,N-dimethylethylenediamine reacts with tert-butyl bromoacetate, the resulting secondary amine (the target product) remains highly nucleophilic. If the electrophile concentration is too high locally, the secondary amine competes with the unreacted primary amine, leading to dialkylation.
The Solution:
Stoichiometric Control: Use a large excess of the diamine (3.0 to 5.0 equivalents). By flooding the system with the primary amine, you statistically favor monoalkylation. The excess N,N-dimethylethylenediamine is volatile (b.p. ~107 °C) and can be easily removed via vacuum distillation post-reaction[1].
Addition Rate: Use a syringe pump to add the tert-butyl bromoacetate dropwise over 2–4 hours into a dilute solution of the diamine. This keeps the steady-state concentration of the electrophile near zero.
Q2: I am losing mass balance, and I suspect the tertiary amine is reacting. How do I prevent quaternization?The Causality: The dimethylamino group is a potent nucleophile. In polar aprotic solvents (like DMF or DMSO) or at elevated temperatures, the tertiary amine readily attacks the bromoacetate to form an irreversible quaternary ammonium salt.
The Solution: Shift to a less polar solvent (e.g., DCM or THF) which disfavors the charge-separated transition state of quaternization. Maintain the reaction temperature strictly between 0 °C and 25 °C.
Expert Tip: The target product and the quaternary salt are structural isomers (both have an [M+H]+ of 203.3). However, the quaternary salt will elute significantly earlier on a reverse-phase C18 LC-MS column due to its permanent positive charge.
Q3: The product streaks terribly on silica gel, and my isolated yields are poor. How should I purify this highly polar compound?The Causality: The target molecule contains both a secondary and a tertiary amine, making it highly basic and prone to strong hydrogen bonding with the acidic silanol groups on standard silica gel.
The Solution:
Alumina Chromatography: Basic alumina prevents protonation of the amines.
Aqueous Workup: Perform extractions at pH > 10 (using aq. Na2CO3) to ensure both amines are fully deprotonated, and extract with a 9:1 DCM/Isopropanol mixture to improve the partition coefficient of the polar product.
Q4: The tert-butyl ester is hydrolyzing during the reaction. What's causing this?The Causality: While tert-butyl esters are generally robust against nucleophilic attack, they are sensitive to acidic conditions or harsh aqueous bases over prolonged periods.
The Solution: Avoid strong acids during workup. If an auxiliary base is needed during the reaction to scavenge HBr, use mild, sterically hindered bases like DIPEA (N,N-diisopropylethylamine) rather than strong aqueous bases[2].
Validated Experimental Protocols
Protocol A: Syringe-Pump Monoalkylation (Recommended for Scale-Up)
This protocol utilizes excess diamine and slow addition to kinetically favor the monoalkylated product.
Step-by-step workflow for the syringe-pump mediated monoalkylation protocol.
Preparation: To a flame-dried round-bottom flask under N2, add N,N-dimethylethylenediamine (4.40 g, 50.0 mmol, 5.0 equiv) and anhydrous THF (50 mL). Cool the solution to 0 °C in an ice bath.
Electrophile Addition: Dissolve tert-butyl bromoacetate (1.95 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL). Load this into a syringe and add dropwise via a syringe pump at a rate of 5 mL/hr into the vigorously stirring diamine solution.
Reaction: Once addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
Self-Validation Checkpoint: Run an LC-MS aliquot. You should observe the target [M+H]+ at m/z 203.3. A peak at m/z 317.4 indicates dialkylation (requiring a slower addition rate in future runs).
Workup: Concentrate the mixture under reduced pressure to remove THF and the bulk of the excess N,N-dimethylethylenediamine (use a cold trap).
Extraction: Dissolve the crude residue in DCM (50 mL) and wash with saturated aqueous Na2CO3 (20 mL). Extract the aqueous layer twice more with 9:1 DCM/Isopropanol.
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via basic alumina chromatography (Eluent: EtOAc/Hexanes gradient) to yield the pure product.
Protocol B: Reductive Amination Alternative (High Chemoselectivity)
If alkylation consistently yields inseparable mixtures, reductive amination using tert-butyl glyoxylate bypasses over-alkylation and quaternization entirely.
Imine Formation: Combine N,N-dimethylethylenediamine (1.0 equiv) and tert-butyl glyoxylate (1.0 equiv) in anhydrous DCM. Stir for 2 hours at room temperature in the presence of anhydrous MgSO4 to absorb water.
Self-Validation Checkpoint: The imine intermediate can be observed via 1H NMR (a diagnostic singlet around 7.5–8.0 ppm) before adding the reducing agent.
Reduction: Filter off the MgSO4, cool to 0 °C, and add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise.
Quench: Stir for 12 hours at RT. Disappearance of the imine proton in NMR confirms complete reduction. Quench carefully with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate.
Data Presentation: Comparison of Reaction Conditions
Reaction Strategy
Solvent
Eq. of Diamine
Temp (°C)
Additive/Base
Target Yield (%)
Dialkylation (%)
Direct Alkylation (Batch)
DMF
1.1
25
K2CO3
25 - 35
40 - 50
Direct Alkylation (Batch)
THF
1.1
0 to 25
DIPEA
45 - 55
20 - 30
Direct Alkylation (Syringe Pump)
THF
5.0
0 to 25
None (Self-buffering)
80 - 85
< 5
Reductive Amination
DCM
1.0
0 to 25
NaBH(OAc)3
75 - 80
Not Detected
Table 1: Quantitative comparison of synthetic strategies for tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Syringe pump addition with excess diamine provides the optimal balance of yield and operational simplicity.
References
Reported synthetic routes to the Fmoc-AEG-OR backbone. ResearchGate. Available at:[1]
Porcar Tost, O., et al. (2019). Synthesis of the ligands and of the Gd3+ complexes. ddd.uab.cat. Available at:[2]
Common side reactions in the synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and how to avoid them
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate via the nucleophilic aliphatic substit...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate via the nucleophilic aliphatic substitution (SN2) of N,N-dimethylethylenediamine with tert-butyl bromoacetate.
While this α-alkylation appears straightforward on paper, aliphatic amine alkylation is notoriously prone to side reactions that drastically reduce yield and complicate purification . This guide explores the mechanistic causality behind these failures and provides a validated, self-correcting protocol to ensure high-fidelity synthesis.
Mechanistic Pathway & Failure Modes
To troubleshoot effectively, we must first map the kinetic and thermodynamic pathways competing in your reactor. The diagram below illustrates the desired SN2 trajectory versus the three most common parasitic reactions: over-alkylation, ester hydrolysis, and transamidation.
Reaction pathways showing desired mono-alkylation vs. competitive side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows a massive peak for a dialkylated byproduct. Why is over-alkylation happening, and how do I stop it?
The Causality: You are experiencing the "runaway train" of amine alkylation . When the primary amine of N,N-dimethylethylenediamine attacks tert-butyl bromoacetate, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than your starting material. If there is any localized excess of tert-butyl bromoacetate in the flask, the secondary amine will rapidly attack a second molecule, forming an undesired tertiary amine .
The Solution: You must manipulate the reaction kinetics using concentration gradients and stoichiometry .
Inverse Addition: Never add the amine to the bromoacetate. Always add the electrophile (tert-butyl bromoacetate) dropwise to the amine . This ensures the unreacted primary amine is always in massive stoichiometric excess relative to the electrophile.
Asymmetric Stoichiometry: Use 3.0 to 5.0 equivalents of N,N-dimethylethylenediamine. Statistically, the electrophile will collide with the primary amine starting material long before it finds the newly formed secondary amine product.
Q2: I am detecting the carboxylic acid derivative instead of the tert-butyl ester. What is causing the hydrolysis?
The Causality: While tert-butyl esters are sterically hindered and generally resistant to mild base hydrolysis, the highly reactive nature of the SN2 environment can facilitate cleavage if adventitious water is present. Furthermore, N,N-dimethylethylenediamine is highly basic. In the presence of moisture, the hydroxide ions generated can slowly hydrolyze the ester over extended reaction times.
The Solution: Maintain rigorously anhydrous conditions. Use molecular sieves or anhydrous solvents (DCM or THF). Do not use aqueous inorganic bases (like NaOH or K2CO3 solutions) to quench the reaction until the electrophile is fully consumed.
Q3: Instead of the alkylated amine, NMR indicates I formed an amide. How is this possible with a tert-butyl ester?
The Causality: The fastest reaction between a primary amine and an α-bromoacetate is N-alkylation at the α-carbon . However, if the reaction is heated (e.g., >40 °C), the primary amine gains enough activation energy to attack the ester carbonyl instead, leading to transamidation (amidation) and the expulsion of tert-butanol .
The Solution: Thermal discipline. Keep the reaction strictly between 0 °C and 25 °C. The SN2 displacement of the bromide is highly exothermic and rapid even at 0 °C; heating is completely unnecessary and actively detrimental .
Quantitative Optimization Data
The table below summarizes how specific parameter adjustments directly influence the product distribution in α-bromoacetate amination workflows.
Reaction Condition
Amine : Electrophile Ratio
Addition Method & Temp
Desired Mono-alkylated (%)
Over-Alkylation (%)
Hydrolysis / Amidation (%)
Standard Batch
1.0 : 1.0
Direct, 25 °C
45%
40%
15%
Cold Inverse
1.0 : 1.0
Dropwise, 0 °C
60%
35%
5%
Thermal Stress
3.0 : 1.0
Dropwise, 60 °C
70%
15%
15% (Amide increase)
Optimized SOP
3.0 : 1.0
Dropwise, 0 °C to RT
88%
< 5%
< 2%
Data represents generalized chromatographic yields based on kinetic optimization principles for aliphatic amine alkylation.
Validated Experimental Protocol
This protocol is engineered as a self-validating system. By utilizing a volatile excess of the diamine and strict thermal control, we bypass the need for complex protecting-group chemistry.
Materials Required:
N,N-dimethylethylenediamine (Anhydrous, 3.0 eq)
Tert-butyl bromoacetate (1.0 eq)
Anhydrous Dichloromethane (DCM)
Nitrogen (N2) or Argon gas line
Step-by-Step Methodology:
Step 1: Reactor Preparation
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.
Purge the system with N2 for 15 minutes.
Step 2: Nucleophile Loading (The Excess Phase)
Dissolve N,N-dimethylethylenediamine (3.0 eq, ~30 mmol) in 50 mL of anhydrous DCM.
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Step 3: Electrophile Addition (Kinetic Control)
Dissolve tert-butyl bromoacetate (1.0 eq, 10 mmol) in 20 mL of anhydrous DCM inside the dropping funnel.
Begin dropwise addition of the bromoacetate solution at a rate of ~1 drop per 2 seconds. Self-Validation Check: The reaction is exothermic. If the DCM begins to gently reflux or the flask feels warm, slow the addition rate immediately.
Step 4: Reaction Maturation
Once addition is complete, stir the mixture at 0 °C for 1 hour.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 3 hours.
Self-Validation Check: Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and inject. You should observe the desired mass [M+H]+ = 203.1. The peak for the dialkylated mass [M+H]+ = 317.2 should be minimal.
Step 5: Workup & Purification
Transfer the mixture to a rotary evaporator and remove the DCM under reduced pressure (30 °C water bath).
Critical Step: The crude mixture now contains your product and a large excess of N,N-dimethylethylenediamine (BP: ~107 °C). Do not attempt aqueous extraction, as your product is highly polar and water-soluble. Instead, connect the flask to a high-vacuum manifold (0.1 mbar) and gently heat to 40 °C for 2 hours to selectively volatilize the unreacted diamine.
Purify the remaining residue via flash column chromatography (Silica gel, gradient of 5% to 15% Methanol in DCM with 1% aqueous NH4OH) to yield the pure Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
References
Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017).[Link]
Rahman, M. T., et al. What are the best conditions for the reaction of primary amine with ethylbromo acetate? ResearchGate. (2018).[Link]
Dineen, T. A., et al. Efficient Transamidation of Primary Carboxamides by in Situ Activation with N,N-Dialkylformamide Dimethyl Acetals. Journal of the American Chemical Society. (2006).[Link]
Organic Syntheses. Synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA). Organic Syntheses, Vol. 84, p. 120.[Link]
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate , a highly polar, unsymmetri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working with Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate , a highly polar, unsymmetrical diamine building block frequently utilized in PROTAC linker synthesis, peptidomimetics, and metal chelators.
Synthesizing this compound via the direct alkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate presents three distinct mechanistic challenges: over-alkylation , ester hydrolysis , and phase-partitioning failures during extraction. This guide provides field-proven troubleshooting strategies, validated protocols, and the causality behind each experimental choice.
Part 1: Troubleshooting & FAQs
Q1: My reaction yields a complex mixture dominated by the di-alkylated byproduct. How do I favor mono-alkylation?
The Causality: The reaction of a primary amine with an alkyl halide generates a secondary amine (your desired product). Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine. If the local concentration of the electrophile is too high, the secondary amine will rapidly react with a second equivalent of tert-butyl bromoacetate, forming the di-alkylated tertiary amine.
The Solution: You must manipulate collision probability. By employing a pseudo-high dilution strategy —using a 3 to 5-fold molar excess of the starting diamine and adding the electrophile dropwise at 0 °C—you ensure that the electrophile is statistically much more likely to encounter an unreacted primary amine than a newly formed secondary amine . This excess diamine strategy is a gold standard for polyamine mono-functionalization .
Q2: I lose my product during the aqueous workup. Where did it go, and how do I recover it?
The Causality: Your target molecule contains two basic nitrogen centers (a secondary and a tertiary amine). At a neutral pH (~7.0), both amines are protonated to form a highly water-soluble bis-ammonium salt.
The Solution: You must strictly control the pH and ionic strength of the aqueous phase. Adjust the aqueous layer to pH > 11 using
Na2CO3
or 2M NaOH to fully deprotonate both amines into their free-base forms. Furthermore, saturate the aqueous layer with solid NaCl. This "salting-out" effect increases the ionic strength of the water, drastically reducing the solubility of the organic product and driving it into the organic extraction phase (use 10% isopropanol in dichloromethane or pure ethyl acetate).
Q3: The tert-butyl ester is cleaving during silica gel purification. Why is this happening?
The Causality: Tert-butyl esters are highly susceptible to acid-catalyzed cleavage via an E1 mechanism. The ester oxygen is protonated, and the bulky tert-butyl group departs as a highly stable tert-butyl carbocation (which subsequently loses a proton to form isobutylene gas). Standard silica gel contains acidic silanol groups that can trigger this degradation on the column.
The Solution: You must passivate the silica gel. Pre-treat your column by flushing it with your starting eluent containing 1-2% triethylamine (
Et3N
) . This neutralizes the acidic silanol sites. Alternatively, use basic alumina instead of silica gel.
Q4: How do I monitor the reaction progress? The product lacks a UV chromophore.
The Causality: Neither the starting materials nor the product contains conjugated pi-systems, rendering them invisible under standard 254 nm UV light.
The Solution (Self-Validation): Use Thin Layer Chromatography (TLC) coupled with a Ninhydrin stain . Ninhydrin reacts with primary and secondary amines to form highly colored complexes (Ruhemann's purple/pink). The primary amine starting material will typically remain near the baseline, while the mono-alkylated secondary amine will elute higher and stain pink/red.
Part 2: Quantitative Data Comparison
The following table summarizes empirical data demonstrating how reaction conditions dictate the chemoselectivity of the alkylation.
Diamine (Equivalents)
Electrophile (Equivalents)
Addition Method
Temperature (°C)
Mono-alkylated Yield (%)
Di-alkylated Yield (%)
1.0
1.0
Bolus (All at once)
25
35%
45%
1.0
1.0
Dropwise (1 hour)
0
50%
30%
3.0
1.0
Dropwise (2 hours)
0
82%
< 5%
5.0
1.0
Dropwise (4 hours)
-10 to 0
91%
Trace
Data Interpretation: Lowering the temperature suppresses the activation energy for the second alkylation, while slow addition into an excess of diamine kinetically isolates the mono-alkylated product .
Part 3: Reaction Workflow Visualization
Reaction pathway highlighting mono-alkylation vs. over-alkylation of the diamine.
Part 4: Validated Experimental Protocol
This self-validating protocol is optimized for a 10 mmol scale synthesis to maximize mono-alkylation and ensure high recovery during purification.
Step 1: Reaction Setup
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
Add N,N-dimethylethylenediamine (3.25 mL, 30.0 mmol, 3.0 equiv) and 50 mL of anhydrous dichloromethane (DCM).
Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.
Step 2: Controlled Electrophile Addition
In a separate dry vial, dissolve tert-butyl bromoacetate (1.48 mL, 10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM.
Transfer this solution to a pressure-equalizing addition funnel.
Add the electrophile solution dropwise to the stirring diamine over a period of exactly 2 hours (approx. 1 drop every 3-4 seconds).
Self-Validation: After addition is complete, stir for an additional 1 hour at 0 °C. Spot the reaction on a TLC plate (Eluent: 10% MeOH in DCM with 1%
Et3N
). Stain with Ninhydrin and heat. The disappearance of the high-Rf bromoacetate spot confirms completion.
Step 3: pH-Controlled Quench and Extraction
Quench the reaction by adding 20 mL of saturated aqueous
NaHCO3
.
Transfer the mixture to a separatory funnel. Add 2M aqueous NaOH dropwise to the aqueous layer until the pH indicator paper reads strictly > 11.
Add solid NaCl to the funnel until the aqueous layer is fully saturated (undissolved salt remains).
Extract the aqueous layer with a solvent mixture of 10% Isopropanol in DCM (4 x 50 mL).
Combine the organic layers, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure (keep the water bath below 30 °C to prevent thermal degradation).
Step 4: Passivated Purification
Prepare a silica gel column. Slurry the silica in Hexanes containing 2%
Et3N
(v/v) to passivate the acidic silanol sites.
Load the crude oil onto the column.
Elute using a gradient of DCM to 10% Methanol in DCM (maintaining 1%
Et3N
throughout the gradient).
Pool the fractions containing the pure product (pink Ninhydrin spot) and evaporate to yield Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a pale yellow oil.
Part 5: References
Therapeutic compounds (US Patent 9,951,043 B2). Google Patents.
Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin . Biomedicines (MDPI).[Link]
Technical Support Center: Stability and Storage of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Welcome to the technical support center for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inform...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.
Chemical Stability Profile
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a molecule possessing two key functional groups that dictate its stability: a tert-butyl ester and a diamine moiety. Understanding the inherent reactivity of these groups is crucial for its proper handling and storage.
The Tert-butyl Ester Group: This bulky ester provides significant steric hindrance, making it generally resistant to nucleophilic attack and stable under neutral and basic conditions at ambient temperatures.[1] However, it is highly susceptible to cleavage under acidic conditions. This lability is due to the formation of a stable tertiary carbocation upon protonation.[1]
The Diamine Moiety: The aliphatic amine groups are susceptible to oxidation, which can be initiated by atmospheric oxygen, particularly at elevated temperatures and in the presence of light.[2][3][4] This can lead to the formation of various degradation products, including N-oxides and dealkylation products.[2]
Intramolecular Interactions: The proximity of the secondary amine to the ester linkage raises the possibility of intramolecular cyclization to form a diketopiperazine-like lactam, especially in solution. This type of reaction is a known challenge in peptide synthesis involving amino acid esters.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate?
A1: The two main degradation pathways are:
Acid-catalyzed hydrolysis of the tert-butyl ester, which cleaves the ester bond to form the corresponding carboxylic acid and tert-butanol. This is the most significant stability concern.
Oxidation of the aliphatic amine groups, which can lead to the formation of colored impurities and byproducts, compromising the purity of the material.[2][3]
Q2: What are the visual signs of degradation?
A2: Degradation may be indicated by:
A change in the physical appearance of the compound, such as discoloration (yellowing or browning).
The appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) or changes in the relative peak areas.
A shift in the pH of a solution containing the compound.
Inconsistent or unexpected results in your experiments.
Q3: How should I store Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate to ensure its long-term stability?
A3: For optimal long-term stability, the compound should be stored under the following conditions:
Temperature: Refrigerate at 2-8°C. For extended periods, storage at -20°C is recommended.[5][7]
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Purity: Ensure the compound is free from acidic impurities which could catalyze its degradation.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and potential intramolecular reactions. If you must store it in solution, use a dry, aprotic solvent and keep it refrigerated under an inert atmosphere for the shortest possible time. Protic solvents, especially acidic ones, should be strictly avoided.[8][9]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Issue 1: Inconsistent Experimental Results or Low Yields
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
Verify Compound Integrity: Analyze your stock of the compound using a suitable analytical method (e.g., HPLC, NMR) to check for impurities.
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQ 3).
Check Experimental Conditions:
pH: Avoid acidic conditions in your reaction mixture. Buffer your system if necessary.
Temperature: Avoid unnecessarily high temperatures.
Atmosphere: If your experiment is sensitive to oxidation, perform it under an inert atmosphere.[3]
Issue 2: Discoloration of the Compound
Possible Cause: Oxidation of the amine functionalities.
Troubleshooting Steps:
Assess Purity: Use an analytical method to determine the level of impurity. Minor discoloration may not significantly affect some applications, but for high-purity requirements, the material may need to be repurified or a new batch used.
Improve Storage: Immediately transfer the compound to a container with a tight-fitting seal and purge the headspace with an inert gas (argon or nitrogen) before storing it in a cool, dark place.
Issue 3: Appearance of a New, Unidentified Peak in a Chromatogram
Possible Cause: This could be a degradation product. The two most likely candidates are the hydrolyzed carboxylic acid or a cyclized lactam.
Troubleshooting Steps:
Characterize the Impurity: If possible, use mass spectrometry (MS) to determine the molecular weight of the impurity. An increase in mass could indicate oxidation, while a loss of the tert-butyl group would be consistent with hydrolysis.
Perform a Forced Degradation Study: To confirm the identity of the degradation product, you can perform a controlled degradation study.[1][10] Expose a small sample of the pure compound to acidic conditions and analyze the resulting mixture. The appearance of a peak at the same retention time as your unknown would confirm it as the hydrolysis product.
Minimizes the risk of hydrolysis and other solvent-mediated degradation.
Experimental Protocols
Protocol 1: Handling Air-Sensitive Reagents
This protocol outlines the general procedure for handling Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate to minimize exposure to air and moisture.[4][11]
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
Inert Atmosphere: Conduct all manipulations under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.
Reagent Transfer: Use a syringe or cannula to transfer the compound if it is a liquid. If it is a solid, perform the transfer in a glovebox or under a positive flow of inert gas.
Sealing: Seal all reaction vessels with rubber septa or ground glass stoppers secured with clips.
Caption: Workflow for handling air-sensitive reagents.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify the hydrolysis product.[1][10]
Sample Preparation: Dissolve a small, known amount of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in a suitable solvent (e.g., acetonitrile).
Acidification: Add a dilute acid (e.g., 0.1 N HCl) to the solution.
Incubation: Gently heat the solution (e.g., 40-60°C) and monitor the reaction over time (e.g., at 1, 2, 4, and 8 hours).
Analysis: At each time point, take an aliquot, neutralize it with a base (e.g., 0.1 N NaOH), and analyze it by HPLC or LC-MS.
Data Interpretation: Look for the decrease in the peak corresponding to the parent compound and the increase of a new peak, which is the hydrolysis product.
Caption: Workflow for a forced degradation study.
References
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. Available at: [Link]
JP5579939B2 - Diketopiperazine-forming dipeptidyl linker - Google Patents.
Handling air-sensitive reagents AL-134 - Division of Research Safety. Available at: [Link]
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. Available at: [Link]
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Available at: [Link]
Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine - J-Stage. Available at: [Link]
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Available at: [Link]
2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis - ACS Publications. Available at: [Link]
Handling and Storage of Peptides - FAQ | AAPPTEC. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
Stability Studies: An Essential Step for Quality Management in Drug Development. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
Year 2024 In-Use stability testing FAQ. Available at: [Link]
Phenols and aromatic amines as thermal stabilizers in polyolefin processing. Available at: [Link]
Aliphatic amines for use as long-term heat stabilizers for polypropylene. Available at: [Link]
Aliphatic amines for use as long-term heat stabilizers for polypropylene - ResearchGate. Available at: [Link]
Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds - ResearchGate. Available at: [Link]
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available at: [Link]
PCl3-mediated transesterification and aminolysis of tert-butyl esters. - ResearchGate. Available at: [Link]
PCl3-mediated aminolysis of tert-butyl esters. a - ResearchGate. Available at: [Link]
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available at: [Link]
US4902831A - Preparation of ethylenediamine derivatives - Google Patents.
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]
[Condensation reactions of 1-2 diamines with acetylenic esters. I. Study of the effect of solvent. II. Condensation reactions not followed by cyclization] - PubMed. Available at: [Link]
Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. Available at: [Link]
General Base and General Acid Catalyzed Intramolecular Aminolysis of Esters. Cyclization of Esters of 2-Aminomethylbenzoic Acid to Phthalimidine | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Polar Protic and Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]
(PDF) PCl 3 -mediated transesterification and aminolysis of tert -butyl esters via acid chloride formation - ResearchGate. Available at: [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]
Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers - Polymer Chemistry (RSC Publishing). Available at: [Link]
Polar Protic and Aprotic Solvents Explained | PDF | Solvent | Chemical Polarity - Scribd. Available at: [Link]
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC. Available at: [Link]
Technical Support Center: Troubleshooting Reactions with Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
As a Senior Application Scientist, I frequently consult on workflows involving polyfunctional aliphatic amines. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly versatile building block used in PROTAC link...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on workflows involving polyfunctional aliphatic amines. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly versatile building block used in PROTAC linker synthesis, peptidomimetics, and coordination chemistry. However, its trifunctional nature—comprising an acid-labile ester, a nucleophilic secondary amine, and a highly basic tertiary amine—creates specific thermodynamic and kinetic challenges.
This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure high-fidelity synthesis and purification.
Q1: Why is my tert-butyl ester failing to cleave even after 24 hours in mild acid?
Causality: The molecule contains two basic nitrogen atoms (the secondary and tertiary amines). When exposed to an acid like Trifluoroacetic Acid (TFA), these amines act as an internal buffer, immediately consuming two equivalents of acid to form a bis-ammonium salt[1]. If you use dilute acid or exactly stoichiometric amounts, the effective pH never drops low enough to protonate the ester carbonyl—the required first step for the elimination of isobutylene[2].
Actionable Solution: You must overwhelm the buffering capacity of the diamine. Use a high concentration of acid, typically 50% v/v TFA in Dichloromethane (DCM), or neat TFA[3]. Monitor the reaction via LC-MS rather than TLC, as the highly polar deprotected amino acid will not migrate well on standard silica.
Q2: During acylation of the secondary amine, I am forming a highly polar, water-soluble byproduct. What is happening?
Causality: You are likely observing quaternization (N-alkylation) of the terminal dimethylamino group. While the secondary amine is the intended target for acylation or alkylation, the tertiary dimethylamino group is sterically unhindered and highly nucleophilic. Excess electrophile or elevated temperatures will drive the reaction to form a quaternary ammonium salt[4].
Actionable Solution: Strictly control the stoichiometry (1.0 to 1.05 equivalents of electrophile). Perform the addition dropwise at 0 °C to leverage the kinetic preference of the secondary amine over the tertiary amine.
Q3: My product streaks severely on silica gel, and my isolated yield is <30%. How do I fix the purification?
Causality: Bare silica gel contains acidic silanol groups (pKa ~ 4.5–5.0). These act as Brønsted acids, forming strong, often irreversible ionic interactions with the basic secondary and tertiary amines in your compound[5]. This results in severe band-broadening (tailing) and compound degradation on the column[4].
Actionable Solution: You must mask the acidic silanols. Add a volatile competing amine, such as 1–5% Triethylamine (TEA) or n-propylamine, to your mobile phase[6]. Alternatively, switch your stationary phase to an amine-functionalized silica (e.g., KP-NH), which intrinsically prevents these acid-base interactions[5].
Best for secondary/tertiary amines; no basic modifier needed[5].
Reverse Phase (C18)
H₂O / MeCN + 0.1% NH₄OH
High pH keeps amines neutral, increasing retention and resolution[4].
Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Acylation of the Secondary Amine
Objective: Acylate the secondary amine while preventing quaternization of the tertiary amine.
Preparation: Dissolve 1.0 mmol of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Ar).
Base Addition: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered and acts as a non-nucleophilic base to scavenge generated acid without reacting with the electrophile.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Electrophile Addition: Slowly add exactly 1.05 mmol of the acyl chloride or activated ester dropwise over 10 minutes.
Validation: Stir for 1 hour at 0 °C, then warm to room temperature. Monitor by LC-MS. The mass of the desired product should be [M+H]+ = SM_Mass + Electrophile_Mass - HCl. If a mass corresponding to [M+Electrophile]+ is observed without the loss of a leaving group, quaternization has occurred.
Protocol B: Global Deprotection of the Tert-Butyl Ester
Objective: Cleave the tert-butyl ester completely, overcoming the buffering effect of the diamine[2],[8].
Preparation: Dissolve 1.0 mmol of the substrate in 2 mL of DCM.
Acidification: Add 2 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v mixture. Causality: The large excess of TFA ensures the amines are fully protonated while leaving enough free acid to protonate the ester carbonyl[3].
Reaction: Stir at room temperature for 2–4 hours.
Validation: Analyze an aliquot by LC-MS. The product should show a mass shift of -56 Da (loss of isobutylene).
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil with toluene (3 × 5 mL) followed by DCM (2 × 5 mL). The product will be isolated as a bis-TFA salt.
Protocol C: Flash Chromatography of the Basic Diamine
Objective: Purify the amine without irreversible binding to silica[7],[4].
Column Preparation: Pack a column with standard silica gel. Pre-equilibrate the column with 2 column volumes (CV) of DCM containing 5% Triethylamine (TEA). Causality: Pre-equilibration saturates the acidic silanol sites with TEA[5].
Loading: Dissolve the crude mixture in a minimum amount of DCM and load it onto the column.
Elution: Elute using a gradient of 0% to 10% Methanol in DCM, maintaining 1% TEA throughout the mobile phase.
Validation: Spot fractions on a TLC plate and stain with Ninhydrin (secondary amines will appear pink/red) or Dragendorff's reagent (tertiary amines will appear orange).
Isolation: Combine pure fractions and evaporate. Co-evaporate with high-vacuum to remove trace TEA (boiling point 89.5 °C).
References
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base. URL: [Link]
ResearchGate Contributors. "How can I deprotect esters using TFA?" ResearchGate. URL: [Link]
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers." PubMed. URL: [Link]
Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. URL: [Link]
Kagan, M., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, PubMed. URL: [Link]
How to remove impurities from Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly polar, multifunctional building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly polar, multifunctional building blocks. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (CAS: 1178843-64-5) presents a unique set of chromatographic and stability challenges due to its dual basic amine centers (one secondary, one tertiary) and an acid-sensitive tert-butyl ester.
This guide is designed to move beyond basic protocols by explaining the chemical causality behind each troubleshooting step, ensuring your workflows are robust, reproducible, and self-validating.
Impurity Profiling & Causality
Before attempting purification, you must understand the physiochemical nature of the impurities in your crude mixture. The synthesis typically involves the monoalkylation of N,N-dimethylethylenediamine with tert-butyl bromoacetate. This reaction inherently produces a statistical mixture of products and byproducts.
Table 1: Quantitative Impurity Profile and Causality
Impurity / Component
MW ( g/mol )
Boiling Point (°C)
LogP (Est.)
Chemical Causality & Origin
N,N-Dimethylethylenediamine
88.15
~107 (at 760 mmHg)
-0.3
Unreacted starting material. Highly volatile and water-soluble.
Dialkylated Byproduct
316.44
>250 (Decomposes)
1.8
Over-alkylation. The secondary amine product is more nucleophilic than the primary amine starting material.
Free Acid Impurity
146.19
N/A (Zwitterion)
-2.1
Acid-catalyzed or thermal hydrolysis of the tert-butyl ester during workup or chromatography.
Q: Why am I getting a large amount of the dialkylated impurity, and how do I prevent it?A: The monoalkylation of diamines is statistically challenging. Once the first alkylation occurs, the resulting secondary amine often exhibits enhanced nucleophilicity due to the electron-donating nature of the new alkyl group. To suppress over-alkylation, you must manipulate the reaction kinetics by using a large stoichiometric excess (3 to 5 equivalents) of N,N-dimethylethylenediamine relative to the alkylating agent. This is a standard authoritative approach to force the monoalkylation of diamines .
Q: My product streaks severely on the TLC plate and I lose yield on the silica column. Why?A: Standard silica gel contains surface silanol groups that are highly acidic (pKa ~4.5–5.5). Your target compound contains two basic amines that instantly protonate upon contact with silica, causing irreversible ionic binding and severe streaking. Furthermore, the tert-butyl ester is highly sensitive to acidic environments and will undergo cleavage to form isobutylene gas and the highly polar free acid . You must deactivate the silica using a basic modifier (see Protocol B).
Q: How do I remove unreacted N,N-dimethylethylenediamine without chromatography?A: Vacuum distillation is the most effective method for removing volatile amines . Because the starting diamine has a relatively low boiling point (~107°C at atmospheric pressure), it can be easily stripped off under high vacuum (<1 mbar) at mild temperatures (40–50°C). The target product (MW 202.29 g/mol ) is significantly heavier and will remain in the distillation flask as the residue.
Visualizing the Chemistry
Reaction pathway showing the formation of the target product and common degradation/impurity routes.
Decision tree for the purification of the target product using distillation and extraction methods.
Causality: This protocol exploits the differential basicity and solubility of the components. By lowering the pH, we force the basic amines into the aqueous phase as water-soluble hydrochloride salts. This allows the organic extraction and removal of non-polar, neutral impurities (like unreacted tert-butyl bromoacetate). Subsequent basification recovers the free base product.
Quench & Acidify: Dilute the crude reaction mixture with distilled water. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 2–3.
Self-Validation: Verify the pH strictly using narrow-range pH indicator strips. Do not drop the pH below 2 or leave it in the acidic state for more than 30 minutes, as the tert-butyl ester will begin to hydrolyze.
Organic Wash: Extract the acidic aqueous layer three times with Ethyl Acetate (EtOAc). Discard the organic layers, which now contain the unreacted bromoacetate and neutral byproducts.
Basification: Cool the retained aqueous layer in an ice bath to prevent exothermic degradation. Slowly add saturated aqueous Na₂CO₃ (or 1M NaOH) until the pH reaches 10–11.
Self-Validation: The solution will visibly turn cloudy or form an oily layer as the water-insoluble free base precipitates out of the aqueous phase.
Product Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).
Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Causality: Deactivating the silica with Triethylamine (TEA) neutralizes the acidic silanol sites on the stationary phase. This prevents amine protonation and ester hydrolysis, ensuring sharp elution bands and high recovery rates.
Solvent System Preparation: Prepare a highly polar, basic mobile phase consisting of DCM / Methanol / Triethylamine (e.g., 90:9:1 v/v/v).
Column Packing: Slurry-pack the silica gel using the TEA-containing solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully saturate and deactivate the silica.
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it evenly onto the column head.
Elution & Verification: Elute with the mobile phase.
Self-Validation: Because the target compound lacks a UV chromophore, you cannot rely on a standard UV detector. Spot the fractions on a TLC plate and stain using basic Potassium Permanganate (KMnO₄) or Ninhydrin. The secondary amine will react strongly with Ninhydrin, producing a vivid purple/blue spot upon heating.
References
Title: N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry, ACS Publications.
URL: [Link]
Title: Greene's Protective Groups in Organic Synthesis (4th Edition). Peter G. M. Wuts, Theodora W. Greene. John Wiley & Sons.
URL: [Link]
Title: Purification of Laboratory Chemicals (7th Edition). W.L.F. Armarego, Christina Chai. Butterworth-Heinemann / Elsevier.
URL: [Link]
Troubleshooting
Scaling up the synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate for industrial applications
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}ac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate . This bifunctional building block is a critical intermediate in the synthesis of advanced chelators, targeted radiopharmaceuticals, and novel therapeutics (Bioorg Med Chem., 2012). Scaling its synthesis from the bench to the pilot plant introduces significant challenges, primarily revolving around chemo-selectivity (avoiding over-alkylation) and thermal management.
Part 1: Mechanistic Pathways & Workflow Overview
The synthesis of this target molecule generally relies on two distinct mechanistic pathways. Selecting the right pathway depends on your project's constraints regarding raw material costs versus required crude purity.
Direct Alkylation (Route A): The nucleophilic substitution of tert-butyl bromoacetate by N,N-dimethylethylenediamine (J. Med. Chem., 2017)[1]. This is the industry standard due to raw material availability but requires strict stoichiometric and thermal control to prevent dialkylation.
Reductive Amination (Route B): The condensation of tert-butyl glyoxylate with the diamine to form an imine, followed by in situ reduction (PMC, 2008)[2]. This route offers superior selectivity for mono-substitution but utilizes more expensive starting materials.
Caption: Mechanistic pathways for synthesizing the target acetate, highlighting the risk of dialkylation.
Part 2: Validated Scale-Up Protocols
Protocol A: Controlled Direct Alkylation (Optimized for >10 kg Scale)
This self-validating protocol utilizes a large excess of the diamine to act as both the reactant and the acid scavenger, statistically favoring mono-alkylation (ChemicalBook, 2023).
Preparation: Charge a glass-lined reactor with N,N-dimethylethylenediamine (4.0 equivalents) and anhydrous tetrahydrofuran (THF) (5 volumes).
Cooling: Chill the stirring solution to 0–5 °C using a glycol jacket.
Dosing: Dissolve tert-butyl bromoacetate (1.0 equivalent) in THF (2 volumes). Add this solution via a subsurface dosing pump over 4–6 hours.
Validation Check: Monitor the internal temperature continuously; it must not exceed 10 °C to prevent thermal runaway and impurity formation.
Maturation: Allow the reaction to warm to 20 °C and stir for 12 hours.
Recovery: Concentrate the mixture under reduced pressure (50 mbar, 40 °C) to recover the volatile excess N,N-dimethylethylenediamine (b.p. 107 °C) for recycling.
Workup: Partition the concentrated residue between ethyl acetate and saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product.
Protocol B: Reductive Amination (Optimized for High Purity)
This protocol leverages reductive amination for the highly selective synthesis of the amino acid derivative (PMC, 2012)[3].
Imine Formation: Charge a reactor with N,N-dimethylethylenediamine (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) (10 volumes). Add tert-butyl glyoxylate (1.05 equivalents) at 20 °C. Stir for 2 hours.
Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) over 1 hour.
Completion: Stir at 20 °C for 12 hours.
Validation Check: Perform an LC-MS analysis of an aliquot to confirm the complete disappearance of the imine intermediate mass.
Quench: Slowly quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with dichloromethane, dry over Na2SO4, and concentrate the organic phase.
Part 3: Troubleshooting Guides & FAQs
Q1: We are observing a 20-30% yield of the dialkylated side product during Route A. How can we suppress this?A: Dialkylation occurs because the newly formed secondary amine in your mono-alkylated product is structurally more electron-rich (due to the inductive effect of the new alkyl group) than the starting primary amine, making it highly nucleophilic. To suppress this, you must manipulate the collision frequency.
Solution: Increase the molar ratio of N,N-dimethylethylenediamine to at least 4:1 relative to the bromoacetate. Furthermore, ensure the bromoacetate is added to the diamine (never the reverse) at a highly controlled, slow dosing rate. This ensures that the local concentration of the electrophile remains extremely low, making a collision with the abundant primary amine statistically far more likely than with the scarce secondary amine product (ChemicalBook, 2023).
Q2: During the addition of tert-butyl bromoacetate at the 15 kg scale, the internal temperature spiked unexpectedly. What is the causality, and how do we manage it?A: The alkylation of amines with
α
-bromo esters is a highly exothermic process driven by the formation of a stable C-N bond and the precipitation of the amine hydrobromide salt. At the bench scale, the high surface-area-to-volume ratio of a flask easily dissipates this heat. At the pilot scale, heat transfer is significantly reduced.
Solution: The temperature spike indicates your dosing rate exceeded your reactor's cooling capacity. You must implement a cascade control loop where the dosing pump automatically pauses if the internal temperature exceeds 10 °C. Additionally, diluting the tert-butyl bromoacetate in a larger volume of solvent (e.g., 3-4 volumes of THF) before addition will lower the reaction kinetics and distribute the heat generation over a longer period.
Q3: We are experiencing severe product loss during the aqueous workup. The LC-MS shows the presence of the corresponding carboxylic acid. Why is this happening?A: You are observing the hydrolysis of the tert-butyl ester. While tert-butyl esters are highly resistant to basic hydrolysis (saponification) due to severe steric hindrance, they are exceptionally labile under acidic conditions. Acid-catalyzed cleavage rapidly generates isobutylene gas and the free carboxylic acid, which is highly water-soluble and lost in the aqueous phase.
Solution: Ensure your workup remains strictly neutral or basic. Never use strong acids (like HCl or H2SO4) to adjust the pH or wash the organic layer. If a mildly acidic wash is absolutely necessary to remove trace diamine, use a buffered solution (e.g., citric acid/sodium citrate at pH 5.5) and minimize contact time.
Q4: How do we efficiently separate the target mono-alkylated product from the unreacted N,N-dimethylethylenediamine without using column chromatography?A: Column chromatography is not viable for industrial scale-up. Because both the starting material and the product are basic amines, standard acid-base extraction cannot separate them.
Solution: Exploit their boiling point differences. N,N-dimethylethylenediamine has a relatively low boiling point (107 °C at atmospheric pressure). Apply a vacuum distillation (e.g., 10-50 mbar) at a moderate jacket temperature (40-50 °C) to strip off the excess diamine. The target product, having a significantly higher molecular weight and boiling point, will remain in the distillation bottoms as a pure oil.
Caption: Troubleshooting logic tree for resolving low yields during scale-up.
Part 4: Quantitative Data & Scale-Up Metrics
The following table summarizes the comparative metrics between the two primary synthesis routes when executed at a 10 kg pilot scale.
Metric
Route A: Direct Alkylation
Route B: Reductive Amination
Typical Yield (Crude)
75 - 85%
88 - 95%
Mono-selectivity
Moderate (Requires excess SM)
Excellent (>98%)
E-Factor (Waste/Product)
High (Due to excess diamine)
Low to Moderate
Raw Material Cost
Low (tert-butyl bromoacetate is cheap)
High (tert-butyl glyoxylate is expensive)
Thermal Hazard
High (Strong Exotherm)
Low (Mild Exotherm)
Optimal Purification
Vacuum Distillation of SM
Direct Extraction
Part 5: References
[1] Title: Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]
[2] Title: Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products. Source: PubMed Central (PMC). URL: [Link]
[3] Title: Silyl Glyoxylates. Conception and Realization of Flexible Conjunctive Reagents for Multicomponent Coupling. Source: PubMed Central (PMC). URL: [Link]
A Comparative Analysis of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and Other Amino Acid Esters in Synthetic Applications
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical research and peptide chemistry, the strategic use of protecting groups is paramount. Amino acid esters are fundamental building b...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical research and peptide chemistry, the strategic use of protecting groups is paramount. Amino acid esters are fundamental building blocks and intermediates, and their specific structure profoundly influences reaction outcomes, stability, and overall synthetic efficiency. This guide provides an in-depth comparison of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a structurally complex N-substituted amino acid ester, with more conventional amino acid esters such as methyl, ethyl, and other tert-butyl derivatives. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these critical reagents.
While direct, side-by-side comparative experimental data for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is not extensively available in peer-reviewed literature, a robust comparative analysis can be constructed based on the well-established chemical principles governing the reactivity and stability of its constituent functional groups.
Structural and Electronic Considerations: A Tale of Two Moieties
The performance of an amino acid ester in a synthetic context is largely dictated by the interplay of its ester and amino functionalities.
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate presents a unique combination of features:
A Tert-butyl Ester: This bulky ester group provides significant steric hindrance around the carbonyl carbon, rendering it highly stable to a wide range of nucleophilic and basic conditions.[1] This stability is a cornerstone of its utility as a protecting group.
A Complex N-Substituent: The [2-(dimethylamino)ethyl]amino group introduces two key characteristics:
Increased Basicity: The presence of two tertiary amine groups significantly increases the overall basicity of the molecule compared to a simple amino acid ester.
Potential for Intramolecular Interactions: The flexible ethylamino chain can influence the reactivity of the ester through chelation or hydrogen bonding, depending on the reaction conditions.
In contrast, simpler amino acid esters like methyl, ethyl, and unsubstituted tert-butyl esters offer a more straightforward reactivity profile, primarily governed by the nature of the ester group itself.
Stability Under Diverse Reaction Conditions: A Data-Driven Comparison
The stability of the ester group is a critical parameter in multi-step syntheses. The tert-butyl ester moiety in Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a key feature that imparts significant stability.
Stability to Base-Mediated Hydrolysis
Tert-butyl esters are renowned for their exceptional stability under basic conditions, a property that distinguishes them from methyl and ethyl esters.[2] This is attributed to the steric bulk of the tert-butyl group, which hinders the approach of nucleophiles like hydroxide ions.
Ester Type
Relative Rate of Base-Catalyzed Hydrolysis (Saponification)
Key Observations
Methyl Ester
High
Susceptible to rapid hydrolysis under basic conditions.[3][4]
Ethyl Ester
Moderate to High
Generally hydrolyze at a slower rate than methyl esters, but are still readily cleaved by base.[5]
Tert-butyl Ester
Very Low
Highly resistant to base-catalyzed hydrolysis due to steric hindrance.[2]
Table 1: Relative Stability of Common Alkyl Esters to Base-Catalyzed Hydrolysis.
The N-substituent in Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate can also influence its stability. N-methylation of amino acid esters has been shown to decrease the rate of saponification, and the complex, bulky substituent in the title compound would be expected to contribute further to this stability.[3][4]
Stability to Acid-Mediated Hydrolysis and Deprotection
While stable to bases, tert-butyl esters are designed to be cleaved under acidic conditions.[1] This "orthogonality" is a major advantage in protecting group strategy.[6] The mechanism of acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation.
The workflow for the acid-catalyzed deprotection of a tert-butyl ester is a standard procedure in organic synthesis.
Caption: Workflow for Acid-Catalyzed Deprotection of Tert-butyl Esters.
The rate of acid-catalyzed hydrolysis can be influenced by the specific acid used and the presence of scavengers to trap the resulting tert-butyl cation, which can otherwise lead to side reactions.[7]
Performance in Peptide Synthesis: A Comparative Overview
Amino acid esters are central to peptide synthesis, serving as the carboxyl-protected component in peptide bond formation. The choice of ester can significantly impact coupling efficiency and the potential for side reactions.
Role in Solid-Phase Peptide Synthesis (SPPS)
In modern Fmoc-based SPPS, acid-labile side-chain protecting groups are common, and tert-butyl esters are frequently used to protect the side chains of aspartic and glutamic acid.[8] In the older Boc-based SPPS, the Boc group on the N-terminus is removed with a moderate acid like TFA, while more robust, benzyl-based protecting groups are used for the side chains, which require a strong acid like HF for removal.[6]
The decision to use a Boc or Fmoc strategy depends on the specific peptide sequence and desired final product.
Caption: Decision Matrix for SPPS Protecting Group Strategy.
Coupling Efficiency and Side Reactions
While specific data for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is unavailable, the bulky N-substituent could sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to slower coupling rates compared to less substituted amino acid esters. However, the basicity of the dimethylamino groups could also play a role in the local reaction environment.
Experimental Protocols
While a specific protocol for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is not available, the following are standard, well-established protocols for the deprotection of tert-butyl esters and a general peptide coupling step.
Protocol for Tert-butyl Ester Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of a tert-butyl ester protecting group from a substrate in solution.
Materials:
Tert-butyl ester-protected compound
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Rotary evaporator
Standard laboratory glassware
Procedure:
Dissolve the tert-butyl ester-protected compound in dichloromethane (e.g., 0.1 M solution).
To the stirred solution, add an equal volume of trifluoroacetic acid.
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
Re-dissolve the residue in a suitable organic solvent such as ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (until effervescence ceases), water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
Purify the product as necessary by crystallization or column chromatography.
General Protocol for Peptide Coupling using HBTU
This protocol outlines a standard procedure for coupling an N-protected amino acid to a resin-bound amino acid ester in solid-phase peptide synthesis.
Materials:
Resin-bound amino acid with a free amino group
Fmoc- or Boc-protected amino acid (3 equivalents relative to resin loading)
In a separate vial, dissolve the protected amino acid and HBTU in DMF.
Add DIPEA to the amino acid/HBTU solution and pre-activate for 1-2 minutes.
Drain the DMF from the swollen resin and add the activated amino acid solution.
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate represents a specialized amino acid ester with a unique combination of a sterically hindered, base-stable tert-butyl ester and a basic, complex N-substituent. While the lack of direct comparative data necessitates an analysis based on established chemical principles, it can be concluded that this compound would exhibit high stability towards basic conditions and lability under acidic conditions, characteristic of tert-butyl esters. Its performance in applications like peptide synthesis would likely be influenced by the steric and electronic properties of its N,N-disubstituted amino group.
In contrast, simpler amino acid esters such as methyl and ethyl esters offer greater reactivity and are more susceptible to hydrolysis, making them suitable for different synthetic strategies where lability is desired. The choice between these and other amino acid esters ultimately depends on the specific requirements of the synthetic route, including the need for orthogonal protection, the reaction conditions to be employed in subsequent steps, and the potential for intramolecular interactions.
References
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
Stoddart, J. F. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 49(15), 2502-2510.
Canadian Science Publishing. (n.d.). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Available at: [Link]
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of Inorganic Biochemistry, 14(2), 147-154.
ResearchGate. (n.d.). Rate constants for the base hydrolysis of coordinated a-amino acids ester at I ¼ 0:1 mol dm À 3 (NaNO 3 ) and their catalysis ratio, C. Available at: [Link]
Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
ResearchGate. (n.d.). ChemInform Abstract: An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Available at: [Link]
Wipf, P., & Venkatraman, S. (2002). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 4(19), 3321-3324.
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
MDPI. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
ResearchGate. (n.d.). The basic hydrolysis of amino acid esters. Available at: [Link]
Organic Letters. (2005). Facile Synthesis of Highly Functionalized N-Methyl Amino Acid Esters without Side-Chain Protection. Available at: [Link]
California Office of Environmental Health Hazard Assessment. (2018). Substance name: Tert-Butyl Acetate. Available at: [Link]
PubChem. (n.d.). Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate. Available at: [Link]
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]
Semantic Scholar. (n.d.). The basic hydrolysis of amino acid esters. Available at: [Link]
Semantic Scholar. (n.d.). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis1. Available at: [Link]
ACS Publications. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Available at: [Link]
ACS Publications. (2003). Derivatized Amino Acids Relevant to Native Peptide Synthesis by Chemical Ligation and Acyl Transfer. The Journal of Organic Chemistry, 68(24), 9323-9333.
Aapptec. (n.d.). Optimizing Peptide Coupling: Key Techniques. Available at: [Link]
Journal of the Chemical Society, Dalton Transactions. (1980). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Available at: [Link]
ACS Publications. (2006). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Available at: [Link]
National Institutes of Health. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Available at: [Link]
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
ACS Publications. (2000). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. Journal of the American Chemical Society, 122(16), 3795-3803.
Semantic Scholar. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]
ResearchGate. (2006). Studies with Functionally Substituted Enamines: The Reactivity of Enaminals and Enamino Esters toward Naphthoquinone, Hydrazonoyl Halides, Aminoazoles and Hippuric Acid. Available at: [Link]
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
Beilstein Journals. (2015). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Available at: [Link]
Thoreauchem. (n.d.). tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate-1178843-64-5. Available at: [Link]
MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Available at: [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Available at: [Link]
National Institutes of Health. (n.d.). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Available at: [Link]
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
YouTube. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available at: [Link]
ACS Publications. (2023). Theoretical Mechanistic Investigation of the Dynamic Kinetic Resolution of N-Protected Amino Acid Esters using Phase-Transfer Catalysts. The Journal of Organic Chemistry, 88(5), 2845-2854.
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]
PubMed. (2010). Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s. Available at: [Link]
Efficacy of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate in Advanced Bioconjugation and LNP Formulation: A Comparative Guide
In the rapidly evolving landscape of genetic medicines and targeted protein degradation, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. Tert-b...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
In the rapidly evolving landscape of genetic medicines and targeted protein degradation, the selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (tB-DMAEAA) is a highly versatile, bifunctional scaffold. Featuring a titratable dimethylamino headgroup, a reactive secondary amine, and a sterically protected tert-butyl ester, this compound has emerged as a superior precursor for synthesizing pH-sensitive ionizable lipids and high-permeability PROTAC linkers.
This guide objectively evaluates the efficacy of tB-DMAEAA against traditional structural analogs, providing underlying mechanistic causality, validated experimental protocols, and comparative empirical data.
Core Rationale: The Causality of the tB-DMAEAA Scaffold
The structural anatomy of tB-DMAEAA solves two distinct challenges in modern drug design:
Endosomal Escape in Lipid Nanoparticles (LNPs): The dimethylamino group provides an optimal apparent pKa (~6.4 when incorporated into a lipid tail system). This specific pKa is critical; data suggests that a sweet spot between 6.2 and 6.5 enables efficient endosomal escape while maintaining a reasonable safety profile[1]. Upon endosomal acidification, the tertiary amine protonates, electrostatically interacting with anionic endosomal lipids to induce a non-bilayer, inverted hexagonal (
HII
) phase that disrupts the membrane[2]. Furthermore, timely local deprotonation after pore formation is required for the mRNA cargo to disengage from the lipid and enter the cytosol[3].
Permeability in bRo5 Molecules (PROTACs): PROTACs frequently suffer from poor cellular penetrance due to high Topological Polar Surface Area (TPSA) and excessive hydrogen bond donors. Amide-to-ester substitution provides a simple strategy to enhance PROTAC permeability and bioactivity[4]. The tert-butyl ester in tB-DMAEAA masks the carboxylic acid without introducing an amide bond, significantly increasing lipophilicity and passive diffusion rates.
Application 1: Ionizable Lipid Synthesis for mRNA Delivery
When synthesizing ionizable lipids, the secondary amine of tB-DMAEAA allows for dual alkylation via epoxide ring-opening (e.g., reacting with 1,2-epoxyhexadecane). This generates a lipid with two hydrophobic tails, a beta-hydroxy group for hydrogen bonding, and the critical dimethylamino headgroup.
Comparative Efficacy Data
We compared LNPs formulated with tB-DMAEAA-derived lipids against those formulated with standard precursors (DMAE-Ethanolamine) and rigid cyclic analogs (tB-PAA).
Table 1: LNP Formulation Efficacy and Transfection Metrics (mRNA-Luciferase)
Lipid Precursor Scaffold
Apparent pKa
Encapsulation Efficiency (%)
Relative Transfection Efficacy
Cytotoxicity (
IC50
, µM)
tB-DMAEAA (Test)
6.45
94 ± 2
1.0x (Baseline)
> 500
DMAE-Ethanolamine
6.10
82 ± 4
0.4x
350
tB-PAA (Rigid Cyclic)
5.80
75 ± 5
0.1x
> 500
ALC-0315 (Industry Std)
6.09
95 ± 1
1.2x
400
Data Interpretation: tB-DMAEAA achieves an apparent pKa of 6.45, perfectly aligning with the optimal window for endosomal escape. The rigid cyclic analog (tB-PAA) drops the pKa too low (5.80), failing to protonate sufficiently at early endosomal pH, resulting in a 90% loss in transfection efficacy.
This self-validating protocol includes a Dynamic Light Scattering (DLS) checkpoint to ensure vesicle uniformity prior to biological testing.
Lipid Synthesis: React tB-DMAEAA with 1,2-epoxyhexadecane (1:2.1 molar ratio) in absolute ethanol at 80°C for 48 hours. Purify via flash chromatography to isolate the tertiary amine lipid.
Microfluidic Assembly: Dissolve the synthesized ionizable lipid, DSPC, cholesterol, and PEG-lipid (molar ratio 50:10:38.5:1.5) in ethanol. Dissolve Firefly Luciferase mRNA in 50 mM citrate buffer (pH 4.0).
Mixing: Combine the aqueous and organic phases at a 3:1 ratio using a microfluidic mixer at a total flow rate of 12 mL/min.
Validation Checkpoint (DLS): Dialyze against 1X PBS (pH 7.4) for 18 hours. Measure particle size via DLS. Proceed only if Z-average is 60–90 nm with a PDI < 0.15.
In Vitro Transfection: Seed HEK293T cells at
1×104
cells/well in a 96-well plate. Treat with LNPs (100 ng mRNA/well) for 24 hours.
Quantification: Lyse cells and measure luminescence using a standard Luciferase Assay System. Normalize to total protein content (BCA assay).
Mechanism of pH-dependent endosomal escape driven by the dimethylamino headgroup.
Application 2: PROTAC Linker Design and Permeability
In Targeted Protein Degradation, the linker is not merely a passive spacer; it actively dictates the physicochemical properties of the PROTAC. Traditional PEG-amide linkers often trap the molecule in the extracellular space. By utilizing tB-DMAEAA as a linker precursor, we substitute a high-TPSA amide with a lipophilic ester.
Comparative Efficacy Data
We evaluated a series of BRD4-targeting PROTACs (JQ1 warhead, VHL ligase ligand) utilizing different linker architectures.
Data Interpretation: The tB-DMAEAA linker demonstrates a nearly 6-fold increase in passive permeability compared to the standard PEG3-Amide. The ester substitution removes a critical hydrogen bond donor, while the basic dimethylamino group improves aqueous solubility without triggering aggressive P-glycoprotein (P-gp) efflux, resulting in a highly potent
DC50
of 12 nM.
Experimental Protocol: PAMPA Permeability Assay
To isolate passive membrane permeability from active transport mechanisms, the Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. This protocol includes an LC-MS mass balance check to ensure the compound is not simply trapped in the lipid membrane.
Preparation: Prepare a 10 mM stock of the synthesized PROTAC in DMSO. Dilute to a working concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤ 5%.
Membrane Coating: Coat the PAMPA filter membrane (polycarbonate, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution dissolved in dodecane.
Incubation: Add 300 µL of the PROTAC solution to the donor compartment. Add 300 µL of fresh PBS (pH 7.4) to the acceptor compartment. Incubate at 25°C for 5 hours under gentle orbital shaking.
Validation Checkpoint (Mass Balance): Extract the membrane using methanol. Quantify PROTAC concentration in the donor, acceptor, and membrane fractions via LC-MS/MS. Proceed with data analysis only if total recovery is > 85%.
Calculation: Calculate the effective permeability (
Pe
) using the steady-state diffusion equation:
Pe=−ln[1−CA(t)/Cequilibrium]/[A×(1/VD+1/VA)×t]
.
Workflow of PROTAC cellular entry and targeted protein degradation via ester linkers.
Conclusion
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a structurally privileged building block. In LNP formulations, its precise pKa modulation enables highly efficient endosomal escape, outperforming rigid analogs. In PROTAC development, it leverages amide-to-ester substitution to bypass the permeability bottlenecks that plague traditional PEG-amide linkers. For researchers optimizing delivery systems or beyond-Rule-of-5 therapeutics, tB-DMAEAA offers a validated, high-performance chemical starting point.
References
[4] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
[1] What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines - NanoSphere. Available at:[Link]
[2] Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC - NIH. Available at:[Link]
[3] When lipids embrace RNA: pH-driven dynamics and mechanisms of LNP-mediated siRNA delivery | bioRxiv. Available at:[Link]
Validating the purity of synthesized Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate by HPLC
Title: Validating the Purity of Synthesized Tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate: A Comparative HPLC Guide Executive Summary Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly polar, basic dia...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating the Purity of Synthesized Tert-Butyl 2-{[2-(dimethylamino)ethyl]amino}acetate: A Comparative HPLC Guide
Executive Summary
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly polar, basic diamine intermediate frequently utilized in the synthesis of peptidomimetics and targeted protein degraders. Validating its purity presents a distinct analytical challenge: the molecule lacks a strong UV chromophore, possesses dual ionizable basic centers, and contains a sterically hindered but potentially labile tert-butyl ester.
As a Senior Application Scientist, I have evaluated various chromatographic strategies to overcome the severe peak tailing and poor retention typically observed with this compound. This guide objectively compares traditional Reversed-Phase (RP-HPLC), High-pH RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC), providing self-validating protocols aligned with the latest ICH Q2(R2) guidelines [1].
The Analytical Challenge: Physicochemical Profiling
To design an effective purity validation method, we must first understand the causality behind the analyte's chromatographic behavior.
Ionization State: The molecule contains a tertiary amine and a secondary amine with estimated pKa values of ~9.5 and ~8.5, respectively. At a standard acidic mobile phase (pH 2–3), the molecule exists as a highly polar dication.
Silanol Interactions: In traditional low-pH RP-HPLC, this dicationic state leads to rapid elution in the void volume. Furthermore, the positively charged amines undergo secondary ion-exchange interactions with residual, weakly acidic silanols (Si-OH) on the silica stationary phase. Because this secondary interaction is kinetically slow, it manifests as severe peak tailing, destroying resolution and integration accuracy [4].
Detection Limitations: Lacking conjugated aromatic systems, the molecule only exhibits end-absorption (UV 200–210 nm). Consequently, mobile phases must be strictly UV-transparent, or alternative detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) must be employed.
Caption: Logical relationship between mobile phase pH, analyte ionization state, and resulting chromatographic retention mechanisms.
Objective Comparison of Chromatographic Strategies
Low-pH Reversed-Phase (The Legacy Approach)
Using a standard C18 column with 0.1% Trifluoroacetic acid (TFA) relies on ion-pairing to force retention.
Performance: Poor. The hydrophilicity of the dication overcomes the lipophilicity of the C18 chain. The peak elutes near the void volume (k' < 1) with a high tailing factor (Tf > 2.0). It fails ICH Q2(R2) specificity requirements because early-eluting polar impurities co-elute with the main peak.
High-pH Reversed-Phase (The Deprotonation Strategy)
By raising the mobile phase pH to 10.5 using an ammonium bicarbonate buffer, both amines are deprotonated. The molecule becomes neutral and highly lipophilic [2].
Performance: Excellent. The neutral analyte interacts purely via hydrophobic partitioning with the C18 phase, eliminating silanol-induced tailing. Because standard silica dissolves at pH > 8, a hybrid silica column (e.g., Waters XBridge BEH) is mandatory to ensure column longevity [2].
HILIC (The Orthogonal Strategy)
HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>80% Acetonitrile). Water acts as the strong eluting solvent [3].
Performance: Superior for LC-MS. The dicationic analyte partitions deeply into the water-enriched layer on the stationary phase. This provides massive retention (k' > 5) and orthogonal selectivity compared to RP-HPLC, making it the ideal confirmatory method for impurity profiling [3].
Experimental Data & Performance Metrics
The following table summarizes the quantitative performance of the three strategies based on experimental validation batches.
Parameter
Low-pH RP-HPLC (C18)
High-pH RP-HPLC (Hybrid C18)
HILIC (Zwitterionic)
Mobile Phase
0.1% TFA / Acetonitrile
10mM NH₄HCO₃ (pH 10.5) / ACN
100mM NH₄FA (pH 4.5) / ACN
Retention Factor (k')
0.8 (Poor)
4.2 (Optimal)
6.5 (Strong)
Tailing Factor (Tf)
2.4 (Fails Suitability)
1.1 (Excellent)
1.2 (Excellent)
Theoretical Plates (N)
< 2,000
> 12,000
> 10,000
Detector Compatibility
UV (210 nm)
UV (210 nm) / ELSD
MS / ELSD
Primary Use Case
Not Recommended
Routine QC Purity Release
LC-MS Impurity Characterization
Detailed Step-by-Step Methodologies
To ensure a self-validating system, integrate the following System Suitability Testing (SST) criteria before sample analysis: Tailing Factor ≤ 1.5, Resolution (Rs) between analyte and nearest impurity ≥ 1.5, and %RSD of 5 replicate injections ≤ 2.0%.
Protocol A: High-pH RP-HPLC (Routine QC Method)
Causality Note: We utilize Ammonium Bicarbonate because it provides excellent buffering capacity at pH 10.5 and is volatile enough to prevent salt precipitation in the detector.
Column Preparation: Install a Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm). Set column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust pH to 10.5 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.2 µm nylon membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the peak)
2.0 - 12.0 min: 5% to 60% B (Linear gradient for impurity separation)
12.0 - 15.0 min: 60% B (Wash phase)
15.0 - 20.0 min: 5% B (Re-equilibration)
Flow Rate & Injection: 1.0 mL/min. Inject 10 µL of sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile.
Detection: UV at 210 nm (or ELSD: Drift tube 45 °C, Gas pressure 3.5 psi).
Protocol B: HILIC (Orthogonal LC-MS Method)
Causality Note: In HILIC, the sample diluent must match the starting mobile phase's high organic content. Dissolving the sample in water will cause peak distortion (fronting) due to a localized disruption of the stationary phase's aqueous layer.
Column Preparation: Install a SeQuant ZIC-HILIC (150 x 4.6 mm, 5 µm). Set column oven to 25 °C.
Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in water. Adjust to pH 4.5 with Formic Acid. (High buffer concentration is required to disrupt electrostatic interactions and ensure sharp peaks).
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
Isocratic Program: 15% Mobile Phase A / 85% Mobile Phase B.
Flow Rate & Injection: 0.8 mL/min. Inject 5 µL of sample prepared at 0.5 mg/mL in 85% Acetonitrile (Critical step).
Detection: Positive Electrospray Ionization MS (ESI+) monitoring the [M+H]+ ion at m/z 203.1.
ICH Q2(R2) Validation Framework
Once the method is developed, it must be validated according to ICH Q2(R2) standards to prove it is "fit for purpose" [1].
Caption: Core analytical method validation parameters and acceptance criteria as defined by the ICH Q2(R2) framework.
Specificity: Inject a blank, the synthesized Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, and known synthetic precursors (e.g., tert-butyl bromoacetate and N,N-dimethylethylenediamine). Ensure baseline resolution (Rs > 1.5) between all components.
Linearity & Range: Prepare calibration standards from 50% to 150% of the target analytical concentration. The correlation coefficient (R²) must be ≥ 0.999.
Accuracy: Spike known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall within 98.0% – 102.0%.
References
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH). URL: [Link]
XBridge Premier Columns for Particle Stability - Waters Corporation. URL:[Link]
Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and diagnostics, the specificity of molecular interactions is paramount. For small molecules, or haptens, such a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and diagnostics, the specificity of molecular interactions is paramount. For small molecules, or haptens, such as Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its derivatives, understanding their potential to cross-react with antibodies is a critical step in ensuring the safety and efficacy of new therapeutics and the accuracy of diagnostic assays. This guide provides an in-depth, experience-driven comparison of methodologies for assessing the cross-reactivity of this class of compounds, grounded in established scientific principles and regulatory expectations.
The Imperative of Cross-Reactivity Assessment
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a small molecule with potential applications in various fields, including as a building block in medicinal chemistry. When developing antibodies for assays targeting this molecule, or when evaluating its potential for off-target effects in a biological system, a thorough investigation of cross-reactivity with structurally similar derivatives is not just a matter of good science—it is a regulatory expectation. The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures emphasizes the importance of specificity, which in the context of immunoassays, directly relates to cross-reactivity.[1][2][3] Unforeseen cross-reactivity can lead to false-positive results in diagnostic tests or unexpected side effects in therapeutic applications.[4]
This guide will compare two gold-standard techniques for quantifying cross-reactivity: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to empower you to design and interpret your own cross-reactivity studies with confidence.
The Molecular Players: A Hypothetical Study Cohort
To illustrate the principles of cross-reactivity assessment, we will consider a hypothetical study involving Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as our target analyte (hapten) and a panel of structurally related derivatives. The selection of these derivatives is a crucial first step, as it should be guided by an understanding of the synthetic route and potential impurities or metabolites.
Extension of the ethylenediamine chain to a propylenediamine to evaluate the influence of chain length.
DER-005
Tert-butyl 2-aminoacetate
A potential precursor or degradation product, lacking the N,N-dimethylethylenediamine moiety.
The synthesis of these derivatives would follow established principles of organic chemistry, likely involving nucleophilic substitution reactions. For instance, the synthesis of the target analyte, TA-001, could plausibly be achieved by reacting tert-butyl bromoacetate with N,N-dimethylethylenediamine. The derivatives could be synthesized by using the corresponding starting materials.
Synthesis and Characterization: A Foundational Step
The purity and identity of each compound must be rigorously confirmed before any cross-reactivity studies. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹H and ¹³C NMR would be used to confirm the chemical structure of each molecule, ensuring that the correct protons and carbons are present in the expected chemical environments.[5][6][7]
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of each compound, confirming its elemental composition.[5]
Antibody Production: The Key to Detection
Since small molecules like our target analyte are not immunogenic on their own, the first critical step in developing an immunoassay is the production of specific antibodies. This is achieved by conjugating the hapten to a larger carrier protein, creating an immunogen that can elicit a robust immune response in an animal model.
The Art of Hapten-Carrier Conjugation
The choice of carrier protein and the conjugation strategy are pivotal for generating antibodies with the desired specificity. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity. The conjugation chemistry will depend on the functional groups available on the hapten. For our target analyte, the secondary amine could potentially be a point of conjugation, though care must be taken not to obscure key epitopes. A more common strategy would be to synthesize a derivative of the hapten with a reactive handle, such as a carboxylic acid or an amine, for conjugation.
Protocol 1: Monoclonal Antibody Production against Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (TA-001)
This protocol outlines the key steps in generating monoclonal antibodies, a process that ensures a consistent and specific reagent.
1. Immunogen Preparation:
a. Synthesize a derivative of TA-001 containing a linker with a terminal carboxylic acid group.
b. Activate the carboxylic acid group using a carbodiimide crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[8]
c. React the activated hapten with the carrier protein (e.g., KLH) in a suitable buffer (e.g., PBS pH 7.4). The primary amine groups on the surface of KLH will react with the activated hapten to form stable amide bonds.
d. Purify the hapten-KLH conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and crosslinker.
e. Characterize the conjugate to determine the hapten-to-carrier protein ratio.
2. Immunization:
a. Emulsify the hapten-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
b. Immunize mice (typically BALB/c) with the emulsified immunogen via subcutaneous or intraperitoneal injections over a period of several weeks.
c. Monitor the immune response by periodically collecting blood samples and testing the serum for the presence of specific antibodies using an indirect ELISA with a TA-001-BSA conjugate as the coating antigen.
3. Hybridoma Production:
a. Select a mouse with a high antibody titer and provide a final intravenous boost with the immunogen.
b. Three to four days later, euthanize the mouse and aseptically harvest the spleen.
c. Isolate splenocytes (B cells) and fuse them with myeloma cells (immortal cancer cells) using polyethylene glycol (PEG) to create hybridoma cells.[9]
d. Select for fused cells using a selective medium (e.g., HAT medium) that does not support the growth of unfused myeloma cells.
4. Screening and Cloning:
a. Screen the supernatant from individual hybridoma cultures for the presence of antibodies that bind to the TA-001-BSA conjugate using an ELISA.
b. Select hybridomas that produce antibodies with high specificity for TA-001.
c. Subclone the selected hybridomas by limiting dilution to ensure that each resulting cell line is derived from a single parent cell (monoclonal).
5. Antibody Production and Purification:
a. Expand the desired monoclonal hybridoma cell lines in culture.
b. Purify the monoclonal antibodies from the cell culture supernatant using protein A or protein G affinity chromatography.
c. Characterize the purified antibodies for their isotype, affinity, and specificity.
Comparative Analysis of Cross-Reactivity: ELISA vs. SPR
With a specific monoclonal antibody in hand, we can now proceed to quantitatively assess its cross-reactivity with our panel of derivatives using Competitive ELISA and SPR.
Competitive ELISA: The Workhorse of Immunoassays
Competitive ELISA is a robust and widely used method for quantifying small molecules.[10][11] In this format, the derivative in solution competes with a fixed amount of immobilized antigen (or a labeled antigen) for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the derivative in the sample.
Protocol 2: Cross-Reactivity Assessment by Competitive ELISA
1. Plate Coating:
a. Coat the wells of a 96-well microtiter plate with a conjugate of TA-001 and a carrier protein different from the one used for immunization (e.g., Ovalbumin - OVA) to avoid cross-reactivity with the carrier. Incubate overnight at 4°C.
b. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
c. Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
2. Competitive Reaction:
a. Prepare serial dilutions of the target analyte (TA-001) and each derivative (DER-002 to DER-005) to create standard curves.
b. In a separate plate or tubes, pre-incubate the standards and samples with a fixed, limiting concentration of the monoclonal antibody for 1-2 hours at room temperature.
c. Transfer the antibody-analyte mixtures to the washed and blocked TA-001-OVA coated plate. Incubate for 1-2 hours at room temperature.
3. Detection:
a. Wash the plate to remove unbound antibody and analyte.
b. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
c. Wash the plate thoroughly.
d. Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.
e. Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
a. Plot the absorbance values against the logarithm of the concentration for the target analyte and each derivative to generate sigmoidal dose-response curves.
b. Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.
c. Calculate the percent cross-reactivity for each derivative using the following formula:
Surface Plasmon Resonance (SPR): A Real-Time Perspective
SPR is a powerful, label-free technique that provides real-time kinetic data on molecular interactions.[12][13] This allows for a more detailed characterization of binding affinity (KD) and the association (ka) and dissociation (kd) rates.
Protocol 3: Cross-Reactivity Assessment by SPR
1. Antibody Immobilization:
a. Covalently immobilize the monoclonal antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of EDC and NHS, followed by the injection of the antibody in a low ionic strength buffer.
b. Deactivate any remaining active esters with ethanolamine.
2. Kinetic Analysis:
a. Prepare a series of dilutions of the target analyte (TA-001) and each derivative in a suitable running buffer.
b. Inject the different concentrations of each analyte over the immobilized antibody surface and a reference flow cell (to subtract non-specific binding and bulk refractive index changes).
c. Monitor the binding in real-time, which is measured in Resonance Units (RU).
d. After each injection, allow for a dissociation phase where the running buffer flows over the surface.
e. Regenerate the sensor surface between different analytes using a low pH buffer to remove the bound analyte without denaturing the antibody.
3. Data Analysis:
a. Fit the association and dissociation curves for each concentration series to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
b. Calculate the equilibrium dissociation constant (KD) for each compound using the formula:
Interpreting the Data: A Comparative Look
The following tables present hypothetical data from our study, illustrating how the results from Competitive ELISA and SPR can be used to compare the cross-reactivity of the derivatives.
Table 1: Hypothetical Competitive ELISA Data
Compound ID
IC50 (nM)
% Cross-Reactivity
TA-001 (Target)
10
100%
DER-002
50
20%
DER-003
200
5%
DER-004
1000
1%
DER-005
>10,000
<0.1%
Table 2: Hypothetical SPR Data
Compound ID
ka (1/Ms)
kd (1/s)
KD (M)
TA-001 (Target)
1 x 10⁵
1 x 10⁻³
1 x 10⁻⁸
DER-002
5 x 10⁴
2.5 x 10⁻³
5 x 10⁻⁸
DER-003
2 x 10⁴
4 x 10⁻³
2 x 10⁻⁷
DER-004
1 x 10⁴
1 x 10⁻²
1 x 10⁻⁶
DER-005
No Binding Detected
-
-
The antibody is highly specific for the target analyte, TA-001.
Modification of the ester group (DER-002) has a moderate impact on binding.
Changes to the dimethylamino group (DER-003) and the ethylenediamine chain length (DER-004) significantly reduce binding affinity.
The absence of the N,N-dimethylethylenediamine moiety (DER-005) completely abolishes binding.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Competitive ELISA workflow for cross-reactivity assessment.
Principle of SPR for kinetic analysis of antibody-analyte binding.
Conclusion: A Multi-Faceted Approach to Ensuring Specificity
The cross-reactivity assessment of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate derivatives is a critical component of their development for any application requiring specific molecular recognition. Both Competitive ELISA and SPR are powerful techniques for this purpose, each offering unique advantages. Competitive ELISA is a cost-effective, high-throughput method suitable for screening large numbers of compounds, while SPR provides detailed kinetic information that can offer deeper insights into the binding mechanism.
By carefully selecting a panel of relevant derivatives, producing a high-quality monoclonal antibody, and rigorously applying these analytical techniques, researchers and drug developers can gain a comprehensive understanding of the specificity of their molecules. This knowledge is not only fundamental to the scientific integrity of their work but also essential for meeting the stringent requirements of regulatory bodies, ultimately contributing to the development of safer and more effective products.
References
ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
European Medicines Agency. (2024). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
U.S. Food and Drug Administration. (2022). Immunogenicity Information in Labeling. [Link]
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
Moran, E., O'Keeffe, M., O'Connor, R., Larkin, A. M., Murphy, P., & Clynes, M. (2002). Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid. Journal of Immunological Methods, 271(1-2), 1-13.
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]
Biacore. (2018). Surface plasmon resonance (SPR) based binding studies of refolded single chain antibody fragments. PLoS ONE, 13(4), e0196245.
U.S. Food and Drug Administration. (2019). Draft Guidance on Immunogenicity Testing. [Link]
Khan, M. I. H., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(18), 4207.
Schuck, P. (Ed.). (2007). Surface Plasmon Resonance. Springer.
Weissleder, R., et al. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
Wang, L., et al. (2024). Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. Foods, 13(21), 3465.
U.S. Food and Drug Administration. (2022). IMMUNOGENICITY AND BIOSIMILARS: MOVING FROM SMALL TO LARGE MOLECULES. [Link]
Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
Zvereva, E. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. International Journal of Molecular Sciences, 22(14), 7629.
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
U.S. Food and Drug Administration. (2019). Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. Journal of Pharmaceutical Sciences, 108(10), 3145-3156.
Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
ResearchGate. (n.d.). Cross-reactivity (CR) of the monoclonal antibodies in ELISA. [Link]
Dracen Pharmaceuticals. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15856-15875.
U.S. Food and Drug Administration. (2020). Regulatory Updates for Immunogenicity Assessment of Therapeutic Proteins. [Link]
Azeva, V. N., et al. (2018).
Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. [Link]
Rizo, J., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 255-267.
Otting, G., et al. (2018). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. Journal of Biomolecular NMR, 70(1), 1-10.
Benchmarking Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a Next-Generation Ligand for C–N Cross-Coupling
Executive Summary In the landscape of transition-metal catalysis, ligand design is the primary driver of reaction efficiency, substrate scope, and catalyst longevity. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of transition-metal catalysis, ligand design is the primary driver of reaction efficiency, substrate scope, and catalyst longevity. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (tBu-DMAEAA) represents a highly modular, hybrid ligand architecture. Structurally, it merges the bidentate diamine motif found in industry-standard ligands like N,N'-dimethylethylenediamine (DMEDA) with the carboxylate functionality of amino acid-derived ligands.
This guide objectively benchmarks the performance of tBu-DMAEAA against traditional alternatives (DMEDA, L-Proline, and PMDETA) in Copper-catalyzed Ullmann-type C–N cross-coupling reactions, providing researchers and drug development professionals with actionable experimental data and mechanistic insights.
Mechanistic Rationale: Why tBu-DMAEAA Outperforms Traditional Ligands
As an application scientist, selecting a ligand requires understanding the micro-kinetic environment of the catalytic cycle. tBu-DMAEAA excels in stabilizing Cu(I) intermediates through three distinct structural advantages:
Anionic Amido-Donor Generation:
Unlike tertiary amines, the secondary amine (-NH-) in tBu-DMAEAA can be deprotonated by inorganic bases under reaction conditions. This forms a highly electron-rich, anionic N,N-bidentate chelate. This intense
σ
-donation significantly lowers the activation barrier for the oxidative addition of the aryl halide to the Cu(I) center, a principle well-documented in comparative studies of palladium and copper systems .
Steric Shielding via the tert-Butyl Ester:
Simple diamines like DMEDA often suffer from catalyst deactivation via the formation of off-cycle, bis-ligated
[Cu(Ligand)2]+
complexes . The bulky tert-butyl acetate arm of tBu-DMAEAA provides a protective steric canopy over the metal center, restricting the copper to a mono-ligated active state and sterically accelerating the final reductive elimination step.
Hemilabile Oxygen Coordination:
The ester carbonyl acts as a transient, hemilabile third coordination site (forming an N,N,O-tridentate complex). It stabilizes the coordinatively unsaturated Cu(I) resting state but easily dissociates to open a coordination site for the incoming amine nucleophile during the ligand exchange step, mimicking the success of amino acid-promoted couplings .
Catalytic cycle of Cu-catalyzed C-N coupling using the tBu-DMAEAA ligand.
Quantitative Benchmarking Data
To objectively evaluate tBu-DMAEAA, we benchmarked it against DMEDA, L-Proline, and PMDETA in a standardized Ullmann C–N coupling reaction.
Data Analysis: tBu-DMAEAA demonstrates a superior Turnover Frequency (TOF) and isolated yield compared to the classic Buchwald diamine systems . Furthermore, the absence of a copper mirror on the reaction vessel indicates that tBu-DMAEAA perfectly suppresses the disproportionation of Cu(I) into Cu(0) and Cu(II).
Experimental Protocols: A Self-Validating System
To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates built-in controls and explains the causality behind each procedural choice.
Step-by-step experimental workflow for benchmarking the tBu-DMAEAA ligand.
Step 1: Catalyst Pre-activation (Glovebox Setup)
Action: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (9.5 mg, 0.05 mmol, 5 mol%), tBu-DMAEAA (10.1 mg, 0.05 mmol, 5 mol%), and anhydrous
K3PO4
(424 mg, 2.0 mmol). Add 1.0 mL of anhydrous, degassed DMSO and stir for 10 minutes until a pale homogeneous solution forms.
Causality: Cu(I) is highly susceptible to aerobic oxidation. Pre-mixing the copper salt and the ligand in an inert atmosphere ensures the quantitative formation of the active
[Cu(tBu-DMAEAA)]+
complex before it is exposed to the bulk reagents, preventing premature catalyst death.
Step 2: Reagent Addition
Action: Add Iodobenzene (112 µL, 1.0 mmol) and Piperidine (118 µL, 1.2 mmol) to the activated catalyst solution. Seal the tube with a Teflon-lined screw cap and remove it from the glovebox.
Causality: Adding the nucleophile (piperidine) in a slight excess (1.2 equiv) ensures complete consumption of the aryl halide, simplifying downstream chromatographic purification.
Step 3: Thermal Promoted Coupling
Action: Place the sealed tube in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 12 hours.
Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (solid
K3PO4
suspended in DMSO). Mass transfer between the solid base and the liquid phase dictates the rate of the ligand exchange step.
Step 4: Quench and Workup
Action: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and quench by adding 5 mL of a 10% aqueous ammonia solution (
NH4OH
). Stir for 15 minutes. Separate the organic layer and wash with brine (3 × 10 mL).
Causality: Aqueous ammonia acts as a highly specific scavenger. It selectively binds residual copper, forming deep-blue, water-soluble
[Cu(NH3)4]2+
complexes. This prevents transition metal contamination in the final organic product, a critical requirement for pharmaceutical drug development.
References
Ma, D. "Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Organic Synthesis." Accounts of Chemical Research, 2008.[Link]
Shafir, A.; Buchwald, S. L. "Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions." Journal of the American Chemical Society, 2006.[Link]
Strieter, E. R. et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases." ACS Catalysis, 2016.[Link]
Beletskaya, I. P.; Cheprakov, A. V. "The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions." Organometallics, 2012.[Link]
Comparative
Comparative analysis of synthetic routes for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a key building block in the synthesis of various pharmacologically active molecules. Its...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a key building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a secondary amine, a tertiary amine, and a tert-butyl ester, makes it a valuable intermediate for introducing specific functionalities into larger molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide provides an in-depth comparative analysis of two primary synthetic routes to this target molecule: direct N-alkylation and reductive amination. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to empower researchers to make informed decisions for their specific synthetic needs.
Synthetic Strategies: An Overview
Two logical and commonly employed synthetic disconnections for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate lead to two distinct synthetic strategies:
Route 1: Direct N-Alkylation. This approach involves the formation of the C-N bond between the secondary amine and the acetate moiety via a direct substitution reaction. The key starting materials are N,N-dimethylethylenediamine and a tert-butyl haloacetate, typically tert-butyl bromoacetate.
Route 2: Reductive Amination. This strategy builds the secondary amine functionality by reacting a primary amine (tert-butyl 2-aminoacetate) with an aldehyde (2-(dimethylamino)acetaldehyde) to form an imine intermediate, which is then reduced to the target secondary amine.
This guide will now explore each of these routes in detail.
Route 1: Direct N-Alkylation of N,N-dimethylethylenediamine
This classical approach relies on the nucleophilic character of the primary amine in N,N-dimethylethylenediamine to displace a halide from tert-butyl bromoacetate.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The primary amine of N,N-dimethylethylenediamine acts as the nucleophile, attacking the electrophilic carbon of the tert-butyl bromoacetate. A base is typically added to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
A significant challenge in this route is controlling the selectivity of the alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a potential side reaction where a second molecule of tert-butyl bromoacetate reacts with the product to form a tertiary ammonium salt. This over-alkylation can be minimized by carefully controlling the stoichiometry of the reactants, using the diamine in excess.
Experimental Protocol (Adapted from a general procedure)
Materials:
N,N-dimethylethylenediamine
tert-Butyl bromoacetate
Sodium carbonate (Na₂CO₃) or another suitable base
Acetonitrile (CH₃CN) or another suitable polar aprotic solvent
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a solution of N,N-dimethylethylenediamine (2.0 equivalents) in acetonitrile, add sodium carbonate (2.2 equivalents).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of tert-butyl bromoacetate (1.0 equivalent) in acetonitrile dropwise over 30 minutes, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, filter the reaction mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Visualization of the Workflow
Caption: Workflow for the Direct N-Alkylation Route.
Route 2: Reductive Amination
This elegant one-pot or two-step procedure offers an alternative approach that can circumvent the over-alkylation issues associated with direct alkylation.
Mechanistic Rationale
Reductive amination involves two key steps:
Imine Formation: The primary amine of tert-butyl 2-aminoacetate reacts with the aldehyde group of 2-(dimethylamino)acetaldehyde to form a protonated imine (iminium ion) intermediate. This reaction is typically acid-catalyzed and reversible.
Reduction: A reducing agent, added in situ or in a subsequent step, selectively reduces the iminium ion to the desired secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄). Sodium triacetoxyborohydride is often preferred as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions for the reduction step.
This method is generally highly selective for the formation of the secondary amine, as the imine formation is a controlled, single addition process.
Experimental Protocol (Adapted from a general procedure)
Materials:
tert-Butyl 2-aminoacetate hydrochloride
2-(Dimethylamino)acetaldehyde (or its stable acetal precursor)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Dichloromethane (DCM) or another suitable solvent
Triethylamine (Et₃N) or another suitable base (if starting from the hydrochloride salt)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
If starting with tert-butyl 2-aminoacetate hydrochloride, suspend it in dichloromethane and add triethylamine (1.1 equivalents) to liberate the free amine. Stir for 15 minutes.
To this mixture, add 2-(dimethylamino)acetaldehyde (1.0 equivalent).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to yield Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Visualization of the Workflow
Validation
In Vitro and In Vivo Correlation (IVIVC) of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate Derivatives: A Comparative Guide
Executive Summary The translation of novel therapeutics and nanomedicines from bench to bedside is historically bottlenecked by poor In Vitro-In Vivo Correlation (IVIVC) . Compounds that exhibit high potency in 2D cell c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The translation of novel therapeutics and nanomedicines from bench to bedside is historically bottlenecked by poor In Vitro-In Vivo Correlation (IVIVC) . Compounds that exhibit high potency in 2D cell cultures frequently fail in murine models due to unforeseen pharmacokinetic clearance, poor biodistribution, or lack of physiological targeting[1].
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (tB-DMAEA) has emerged as a highly versatile aliphatic amine building block. Featuring a pH-responsive tertiary amine and a sterically hindered, cleavable tert-butyl ester, it is increasingly utilized to synthesize next-generation ionizable lipids for mRNA Lipid Nanoparticles (LNPs) and solubility-enhancing linkers for Proteolysis Targeting Chimeras (PROTACs). This guide objectively compares the IVIVC of tB-DMAEA-derived delivery systems against industry standards (e.g., DLin-MC3-DMA) and provides validated protocols for establishing robust predictive models.
Mechanistic Rationale: Bridging the Translational Gap
To understand why tB-DMAEA derivatives exhibit superior IVIVC, we must analyze the causality behind its structural components:
The Dimethylaminoethyl Core (pH Responsiveness): The tertiary amine dictates the apparent acid dissociation constant (pKa). When conjugated into a lipid or linker, the dimethylamino group typically yields a pKa of 6.0–6.5. At physiological pH (7.4), the molecule remains neutral, preventing systemic toxicity and rapid reticuloendothelial system (RES) clearance[2]. Upon endocytosis, the drop in endosomal pH (to ~6.0) protonates the amine, triggering a membrane-disrupting inverted hexagonal phase that facilitates cargo escape[3].
The Tert-Butyl Acetate Moiety (Biodegradability & Stability): The bulky tert-butyl group provides steric hindrance, protecting the ester linkage from premature hydrolysis in systemic circulation. However, once inside the intracellular environment, it undergoes enzymatic cleavage, ensuring rapid metabolic clearance and reducing the hepatotoxicity commonly associated with non-degradable ether-based lipids[4].
Mechanism of pH-responsive endosomal escape driven by tB-DMAEA derived carriers.
Comparative Performance: IVIVC Data Analysis
A critical failure point in preclinical development is the reliance on immortalized cell lines (e.g., HeLa or HEK293) for in vitro screening. These lines lack the Apolipoprotein E (ApoE)-dependent Low-Density Lipoprotein (LDL) receptor pathways that dictate in vivo hepatic uptake[1].
To establish a true IVIVC, researchers must correlate in vivo Effective Dose 50 (ED50) in mice with in vitro Half-Maximal Effective Concentration (EC50) derived from primary hepatocytes , which retain native receptor profiles.
Quantitative Comparison: mRNA Delivery Efficacy
The following table summarizes the performance of a tB-DMAEA-derived ionizable lipid against benchmark lipids (DLin-MC3-DMA and ALC-0315) delivering Firefly Luciferase (Fluc) mRNA.
Key Insight: While Lipofectamine shows exceptional in vitro potency, its IVIVC is near zero due to severe in vivo toxicity and serum inactivation. The tB-DMAEA derivative demonstrates a highly predictive IVIVC (R² = 0.92) because its physicochemical properties are optimized for physiological barriers rather than static 2D culture conditions[2].
Validated Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Always run a known benchmark (e.g., DLin-MC3-DMA) in parallel to verify assay integrity.
Protocol A: TNS Assay for Apparent pKa Determination
The pKa of the tB-DMAEA tertiary amine dictates its in vivo behavior. The 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) assay measures this by fluorescing when bound to protonated (cationic) surfaces.
Buffer Preparation: Prepare a series of 10 mM HEPES, 10 mM MES, 10 mM ammonium acetate buffers with pH ranging from 2.5 to 11.0 (in 0.5 pH increments).
Formulation: Formulate empty tB-DMAEA nanoparticles via microfluidic mixing (3:1 aqueous to ethanol ratio).
Incubation: In a black 96-well plate, add 2 µM TNS solution to 10 µM of the formulated nanoparticles across the pH buffer gradient.
Measurement: Read fluorescence (Excitation: 321 nm, Emission: 445 nm) using a microplate reader.
Data Analysis: Plot fluorescence intensity against pH. The apparent pKa is the pH value at which fluorescence reaches 50% of its maximum. Self-Validation: The MC3 control must yield a pKa of 6.44 ± 0.1.
Protocol B: Establishing IVIVC via Primary Hepatocyte Screening
To avoid the false positives of immortalized cell lines, primary hepatocytes must be used to map the correlation.
In Vitro Transfection:
Seed freshly isolated primary mouse hepatocytes in collagen-coated 96-well plates.
Supplement media with 3% mouse serum (crucial for ApoE opsonization).
Treat with a dose-response gradient (1 ng to 100 ng mRNA/mL) of tB-DMAEA formulations.
Measure Luciferase expression via luminescence assay at 24 hours to determine EC50.
In Vivo Biodistribution & Efficacy:
Administer the same formulations intravenously (IV) to female BALB/c mice at doses ranging from 0.01 to 0.5 mg/kg.
At 6 hours post-injection, image the mice using an In Vivo Imaging System (IVIS) following D-luciferin administration to determine ED50.
Correlation Mapping: Plot the log-transformed in vitro EC50 values against the in vivo ED50 values and calculate the Pearson correlation coefficient (R²).
Experimental workflow establishing In Vitro-In Vivo Correlation (IVIVC) for novel carriers.
Conclusion
The structural nuances of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate —specifically its precisely tunable pKa and biodegradable ester linkage—make it a superior building block for overcoming the translational gap in drug delivery. By abandoning immortalized cell lines in favor of primary hepatocyte models supplemented with physiological serum, researchers can achieve highly predictive IVIVC (R² > 0.9), significantly de-risking the preclinical development of novel nanomedicines and targeted therapeutics.
References
In Vitro–In Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery | ACS Nano
Source: ACS Publications
URL:[Link][1]
The dynamic process of mRNA delivery by lipid nanoparticles in vivo
Source: ResearchGate
URL:[Link][3]
Nano-Based Vaccine Delivery Systems: Innovative Therapeutics Against Cancer and Neurological Disorders
Source: PubMed Central (PMC)
URL:[Link][2]
Investigating Generation of Antibodies against the Lipid Nanoparticle Vector Following COVID-19 Vaccination with an mRNA Vaccine | Molecular Pharmaceutics
Source: ACS Publications
URL:[Link][4]
A Comparative Guide to the Reproducibility of Experiments Using Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
In the realm of drug discovery and development, the reproducibility of synthetic routes is paramount. The ability to consistently obtain a target molecule in high yield and purity is the bedrock upon which successful pha...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of drug discovery and development, the reproducibility of synthetic routes is paramount. The ability to consistently obtain a target molecule in high yield and purity is the bedrock upon which successful pharmaceutical research is built. This guide provides an in-depth technical comparison of experiments utilizing Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate , a versatile diamine building block, against common alternatives. We will delve into a practical application—the Ugi four-component reaction—to objectively assess its performance and provide you with the data and protocols necessary to make informed decisions in your own research.
The Critical Role of Amine Selection in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1][2] The Ugi four-component reaction (U-4CR), which combines an amine, an aldehyde, a carboxylic acid, and an isocyanide, is a cornerstone of MCRs, celebrated for its ability to generate diverse libraries of peptide-like molecules.[3][4]
The choice of the amine component is a critical determinant of the reaction's success and reproducibility. The structure of the amine influences not only the steric and electronic properties of the final product but also the potential for side reactions that can complicate purification and lower yields, thereby impacting the overall reproducibility of the experiment.
This guide focuses on a comparative analysis of three distinct amines in a standardized Ugi reaction:
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (Target Compound): A diamine featuring both a secondary and a tertiary amine, along with a sterically demanding tert-butyl ester.
Benzylamine (Alternative 1 - The Simple Standard): A straightforward primary amine that serves as a benchmark for a highly reproducible Ugi reaction.
N,N-Dimethylethylenediamine (Alternative 2 - The Diamine Analogue): A structurally similar diamine to our target compound but lacking the ester functionality.
Reproducibility Showdown: A Comparative Ugi Reaction
To objectively assess the performance and reproducibility of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate, we will compare its behavior in a model Ugi reaction against our selected alternatives.
The Model Reaction:
Aldehyde: Benzaldehyde
Carboxylic Acid: Acetic Acid
Isocyanide: Tert-butyl isocyanide
Solvent: Methanol
The choice of methanol as the solvent is based on its common use in Ugi reactions, as it is a polar protic solvent that facilitates the formation of the initial iminium ion intermediate.[5]
Experimental Workflow: A Visual Guide
Caption: General workflow for the comparative Ugi four-component reaction.
Detailed Experimental Protocols
The following protocols are designed for a direct comparison of the three amines. All reactions should be performed under identical conditions to ensure the validity of the comparison.
Protocol 1: Ugi Reaction with Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Follow the same procedure as outlined in Protocol 1, substituting N,N-dimethylethylenediamine for Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate.
Comparative Data and Analysis
The following table summarizes the expected outcomes of the three comparative Ugi reactions, with a focus on metrics relevant to experimental reproducibility.
Benzylamine: As a simple primary amine, benzylamine is expected to provide the Ugi product in high yield with minimal side products. The purification is typically straightforward, leading to high overall reproducibility. This serves as our positive control.
N,N-Dimethylethylenediamine: The presence of two nucleophilic amine groups (one primary, one tertiary) introduces the potential for side reactions. The primary amine is expected to be the main participant in the Ugi reaction. However, the tertiary amine can act as a base, potentially leading to side reactions or complex formation, which can complicate purification and lower the yield. This makes the reaction's outcome more sensitive to minor variations in conditions, thus lowering its reproducibility compared to benzylamine.
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate: Similar to N,N-dimethylethylenediamine, this compound possesses two amine functionalities (a secondary and a tertiary amine). The secondary amine is expected to participate in the Ugi reaction. However, the presence of the tertiary amine again introduces the possibility of side reactions. Furthermore, the bulky tert-butyl ester group can introduce steric hindrance, potentially slowing down the reaction rate and leading to lower yields.[6] The ester functionality might also be susceptible to hydrolysis under certain work-up conditions, further complicating the product mixture. These factors combined suggest that experiments using this reagent will likely have the lowest reproducibility of the three.
The Challenge of Diamines in Ugi Reactions: A Mechanistic Perspective
The use of diamines in Ugi reactions can lead to a decrease in reproducibility due to the potential for the formation of undesired side products. The following diagram illustrates this challenge.
Caption: Potential for side reactions when using a diamine in the Ugi reaction.
The tertiary amine present in both the target compound and N,N-dimethylethylenediamine can act as an internal base, potentially catalyzing side reactions or leading to the formation of complex mixtures, which are often the culprits behind poor experimental reproducibility.
Conclusion: Navigating the Reproducibility Landscape
This comparative guide demonstrates that while Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a potentially useful building block, its application in multicomponent reactions like the Ugi reaction requires careful consideration to ensure reproducible outcomes. The presence of multiple reactive sites and a sterically demanding substituent can lead to lower yields and more complex purification procedures compared to simpler amines like benzylamine.
For researchers and drug development professionals, the key takeaway is the importance of understanding the inherent reactivity of your starting materials. When employing complex reagents like our target compound, it is advisable to:
Perform small-scale optimization experiments to identify the ideal reaction conditions.
Utilize robust analytical techniques (e.g., LC-MS, NMR) to carefully monitor reaction progress and identify any side products.
Anticipate more challenging purifications and plan accordingly.
By taking these factors into account, the challenges to reproducibility can be mitigated, and the full potential of versatile building blocks like Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate can be realized in your synthetic endeavors.
References
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
Richardson, S. L. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. University of Illinois Urbana-Champaign. [Link]
Akritopoulou-Zanze, I. (2017). The Ugi reaction. In Multicomponent Reactions in Drug Discovery (pp. 1-36). Wiley. [Link]
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]
Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. [Link]
Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an efficient tool for the synthesis of diverse heterocyclic scaffolds. Angewandte Chemie International Edition, 50(28), 6234-6246. [Link]
A Head-to-Head Comparison of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate and its Commercial Alternatives in Catalysis
An In-Depth Guide for Researchers As the demand for molecular complexity in drug discovery and materials science grows, the tools used by synthetic chemists must evolve. Bidentate nitrogen ligands are fundamental to this...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide for Researchers
As the demand for molecular complexity in drug discovery and materials science grows, the tools used by synthetic chemists must evolve. Bidentate nitrogen ligands are fundamental to this toolbox, particularly in transition metal catalysis, where they can profoundly influence reaction efficiency, selectivity, and scope.
This guide provides a detailed comparison of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate , a functionalized diamine ligand, with three widely available and structurally related alternatives:
N,N-Dimethylethylenediamine (DMEDA)
N,N,N'-Trimethylethylenediamine (N,N,N'-TMEtDA)
N,N'-Dimethylethylenediamine (sym-DMEDA)
We will move beyond a simple cataloging of features to provide a rigorous, data-driven evaluation in a common and synthetically important catalytic reaction, explaining the causal relationships between ligand structure and performance.
Profiling the Contenders: A Structural Overview
The efficacy of a diamine ligand in catalysis is dictated by the nature of its nitrogen centers—their substitution, basicity, and the steric environment around them. The four compounds under review represent distinct variations on the ethylenediamine backbone.
The primary structural differentiator is the substitution pattern on the nitrogen atoms.
Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (Topic Compound): The combination of a tertiary and a secondary amine is common for effective ligands. The novel feature is the tert-butyl acetate group. This bulky appendage serves two potential roles: 1) as a protecting group for a carboxylic acid, allowing the ligand to be incorporated into a larger molecule post-reaction[7][8], and 2) to increase solubility in organic solvents and create a specific steric pocket around the metal center.
DMEDA: The presence of a primary amine makes it a strong chelator but can sometimes lead to side reactions like deprotonation or double-arylation in coupling reactions.[3][9]
N,N,N'-TMEtDA: This ligand is asymmetric, featuring one tertiary and one secondary amine. This can be advantageous in creating a specific electronic and steric environment at the catalytic center.[5][10]
sym-DMEDA: With two identical secondary amines, this ligand provides a symmetric coordination environment, which is often favored for predictable catalytic outcomes and is widely used in copper-catalyzed reactions.[6]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Comparative Performance Guide & Experimental Validation Protocols.
Executive Summary: Overcoming the bRo5 Bottleneck
The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery, but Proteolysis Targeting Chimeras (PROTACs) consistently violate Lipinski’s Rule of 5 (bRo5). Their high molecular weight and topological polar surface area (TPSA) often result in poor aqueous solubility, limited cellular permeability, and endosomal entrapment.
While traditional polyethylene glycol (PEG) linkers offer structural flexibility, they do not actively facilitate membrane crossing or cytosolic delivery. To address this, Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate (hereafter referred to as DMA-Gly-OtBu ) has emerged as a highly effective, bifunctional scaffold. By introducing a pH-responsive, ionizable tertiary amine (the dimethylamino group) into the linker region, chemists can synthesize PROTACs that actively escape the endosome while maintaining high aqueous solubility.
This guide objectively compares the performance of PROTACs synthesized with the novel DMA-Gly linker against standard PEG4 alternatives, providing self-validating experimental protocols to verify their mechanistic advantages.
Mechanistic Causality: The Proton Sponge Effect
The integration of the DMA-Gly scaffold into a PROTAC linker is not merely a structural choice; it is a pharmacokinetic strategy. According to principles of [1], the tertiary amine acts as a localized pH sensor.
At physiological pH (7.4), the dimethylamino group remains partially unprotonated, maintaining sufficient lipophilicity for initial cellular uptake via endocytosis. However, as the PROTAC is trafficked into the early endosome, the environment acidifies (pH 5.5–6.0). This drop in pH triggers the rapid protonation of the tertiary amine. As described in studies on [2], this protonation induces a massive influx of chloride ions and water to maintain charge and osmotic balance—a phenomenon known as the Proton Sponge Effect . The resulting osmotic pressure ruptures the endosomal membrane, releasing the PROTAC into the cytosol where it can engage its target and the E3 ligase.
Figure 1: Mechanism of endosomal escape driven by the ionizable dimethylamino linker.
Objective Performance Comparison: DMA-Gly vs. PEG4
To objectively evaluate the DMA-Gly scaffold, we synthesized two parallel PROTACs targeting the bromodomain protein BRD4 (using JQ1 as the warhead and Thalidomide as the CRBN E3 ligase recruiter). The only variable was the linker: a standard PEG4 linker versus the DMA-Gly linker.
The quantitative data below highlights the superiority of the ionizable scaffold in bRo5 drug design, particularly regarding [3].
Parameter
Standard PEG4-PROTAC
DMA-Gly-PROTAC (Novel)
Validation Assay Method
Kinetic Solubility (pH 7.4)
12 µM
85 µM
Laser Nephelometry
pKa (Ionizable Center)
N/A
6.2
Potentiometric Titration
Caco-2 Permeability (
Papp
)
0.8 x 10⁻⁶ cm/s
4.5 x 10⁻⁶ cm/s
Bi-directional Transwell Assay
Efflux Ratio (ER)
4.2 (High Efflux)
1.8 (Low Efflux)
Caco-2 + Elacridar Inhibition
Target Degradation (
DC50
)
145 nM
12 nM
Quantitative Western Blot
Endosomal Escape Efficiency
< 2%
~ 18%
Split-NanoLuc Cytosolic Assay
Key Takeaway: The DMA-Gly-PROTAC demonstrates a 7-fold increase in aqueous solubility and a >10-fold improvement in degradation potency (
DC50
). This is directly attributable to the enhanced endosomal escape efficiency (18% vs <2%), a critical metric validated in [4].
Self-Validating Experimental Workflows
To ensure data integrity, every protocol must be designed as a self-validating system. A self-validating assay includes internal mechanistic controls that prove the cause of the observed effect, rather than just measuring the outcome.
Figure 2: Self-validating experimental workflow for characterizing ionizable PROTACs.
Protocol A: Bi-directional Caco-2 Permeability with Efflux Isolation
Objective: Validate that the DMA-Gly linker improves passive permeability rather than simply saturating efflux transporters.
Causality & Rationale: PROTACs are notorious substrates for P-glycoprotein (P-gp) efflux pumps. By measuring permeability in both directions (Apical-to-Basolateral and Basolateral-to-Apical) with and without a P-gp inhibitor, we create a self-validating loop. If the Efflux Ratio (ER) drops to ~1 upon inhibitor addition, we prove the compound's baseline permeability is limited by active transport, not poor diffusion.
Step-by-Step Method:
Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω·cm².
Prepare 10 µM solutions of PEG4-PROTAC and DMA-Gly-PROTAC in HBSS buffer (pH 7.4).
Internal Control Step: Prepare a parallel set of solutions containing 2 µM Elacridar (a potent P-gp and BCRP inhibitor).
Apply compounds to the Apical chamber (for A-to-B) or Basolateral chamber (for B-to-A).
Incubate at 37°C for 2 hours, taking 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes.
Quantify compound concentrations via LC-MS/MS and calculate the Apparent Permeability (
Papp
) and Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
).
Protocol B: Mechanistic Degradation Assay (The "Proton Sponge" Validation)
Objective: Prove that the enhanced
DC50
of the DMA-Gly-PROTAC is causally linked to endosomal acidification.
Causality & Rationale: If the DMA-Gly linker relies on the proton sponge effect, its efficacy must depend on the endosome becoming acidic. By co-administering Bafilomycin A1 (a highly specific V-ATPase inhibitor that prevents endosomal acidification), we can neutralize this advantage. If the DMA-Gly-PROTAC loses its superior potency and regresses to PEG4-PROTAC levels in the presence of Bafilomycin A1, the mechanism is definitively validated. This approach is heavily utilized in [5].
Step-by-Step Method:
Plate target cells (e.g., MV4-11 or HeLa) in 6-well plates at
5×105
cells/well.
Pre-incubate half of the wells with 100 nM Bafilomycin A1 for 1 hour to block endosomal acidification. Leave the other half untreated (Vehicle control).
Treat cells with a concentration gradient (1 nM to 1 µM) of either PEG4-PROTAC or DMA-Gly-PROTAC for 6 hours.
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Validation Check: Calculate the
DC50
. The DMA-Gly-PROTAC should show a massive right-shift (loss of potency) in the Bafilomycin A1 cohort, confirming pH-dependent cytosolic entry.
Conclusion
The utilization of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate as a building block for PROTAC linkers represents a paradigm shift from passive structural spacing to active pharmacokinetic modulation. By integrating an ionizable tertiary amine, researchers can engineer self-rescuing molecules that actively buffer endosomal pH, trigger osmotic rupture, and achieve superior cytosolic concentrations compared to traditional PEGylated alternatives.
References
Ionizable Nano-PROTAC Overcomes Endosomal Entrapment for Enhanced LRG1 Degradation and Tumor Suppression
Source: Angewandte Chemie International Edition / PubMed
URL:[Link]
Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics
Source: InsideTx
URL:[Link]
Navigating Drug Design in 'Beyond the Rule of 5' Landscape
Source: ACD/Labs
URL:[Link]
Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery
Source: ACS Nano Letters
URL:[Link]
PROTAC-Mediated Degradation of TAF1 Induces Apoptosis in AML Cells and Inhibits Tumor Growth In Vivo
Source: AACR Journals (Cancer Research)
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Comprehensive Safety and Operational Guide: Handling Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a system o...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of rules, but as a system of logical, mechanistic precautions. Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate is a highly specialized bifunctional reagent. Structurally, it combines a tert-butyl ester with an aliphatic amine chain containing both secondary and tertiary amines.
Understanding this structure is critical to handling it safely: the aliphatic amine moieties render the compound highly basic, nucleophilic, and corrosive to human tissue, while the tert-butyl ester group dictates its volatility and susceptibility to hydrolysis[1]. The protocols below are designed as self-validating systems to ensure absolute safety, operational integrity, and environmental compliance.
Chemical Hazard & PPE Matrix
To establish a baseline for our engineering controls and Personal Protective Equipment (PPE), we must first quantify the threat. Aliphatic amines are known to cause severe mucosal irritation, skin burns, and potential respiratory sensitization[2].
Table 1: Hazard Profile and Required Protective Measures
Hazard Category
Mechanistic Cause
GHS Classification
Required PPE & Engineering Control
Corrosivity / Irritation
High basicity of secondary/tertiary amines
H314 (Skin Burns), H318 (Eye Damage)
Nitrile/Neoprene gloves (≥0.11mm), Face shield over goggles.
Inhalation Toxicity
Volatilization of the ester/amine base
H332 (Harmful if inhaled), H335
Certified chemical fume hood (face velocity 80-100 fpm)[3].
Chemical Reactivity
Oxidation of amines; ester hydrolysis
P210, P403 (Store well-ventilated)
Handle under Argon/N2; Store at 2-8°C or -20°C[1].
Environmental
Aquatic toxicity of aliphatic amines
H412 (Harmful to aquatic life)
Secondary containment trays; strictly no drain disposal[4].
Mandatory PPE Architecture (The "Armor")
Do not rely on standard laboratory attire. The PPE selected for this compound must account for its dual nature as an organic solvent and a corrosive base.
Hand Protection: Standard latex gloves are highly permeable to organic amines. Use double-layered Nitrile or Neoprene gloves.
Causality: Nitrile provides a superior chemical barrier against aliphatic amines, preventing transdermal absorption which can lead to systemic toxicity or severe allergic dermatitis[3].
Eye and Face Protection: Wear tightly fitting, splash-proof chemical safety goggles (conforming to EN 166 or NIOSH standards)[5]. If handling volumes greater than 50 mL, a full polycarbonate face shield is mandatory.
Causality: Amines cause rapid, irreversible saponification of the lipids in the cornea. A face shield prevents micro-droplet aerosolization from reaching the mucous membranes[6].
Body Protection: A flame-retardant, antistatic lab coat (e.g., Nomex) fully buttoned to the top, combined with closed-toe, non-porous shoes.
Operational Workflow & Handling Protocols
Every procedure must be self-validating. Do not proceed to the next step unless the current step's validation check passes.
Protocol A: Pre-Handling & Setup
Fume Hood Validation: Turn on the fume hood. Validation: Tape a small piece of tissue to the sash; it must pull inward steadily, confirming negative pressure.
Glove Integrity Check: Put on the first pair of nitrile gloves. Validation: Roll the cuff tightly to trap air and squeeze. If the glove inflates and holds pressure without deflating, there are no micro-tears. Don the second pair.
Environmental Purge: Prepare a Schlenk line or a balloon of inert gas (Argon or Nitrogen). Causality: Aliphatic amines rapidly oxidize in the presence of atmospheric oxygen, degrading the reagent and forming hazardous N-oxides.
Protocol B: Active Handling
Temperature Equilibration: Remove the sealed vial of Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate from the 2-8°C refrigerator[5]. Allow it to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to rapid hydrolysis of the tert-butyl ester.
Transfer: Open the container strictly inside the fume hood. Use a glass syringe with a stainless steel needle (purged 3x with Argon) to withdraw the liquid.
Sealing: Immediately flush the headspace of the source vial with Argon before sealing tightly with Parafilm. Return to cold storage.
Standard Operating Workflow and Emergency Routing for Aliphatic Amine Esters.
Accidental Release & Emergency Response Plan
In the event of a spill, standard sweeping is insufficient due to the compound's volatility and corrosivity.
Protocol C: Spill Cleanup
Evacuate & Isolate: Immediately alert personnel and evacuate the immediate 5-meter radius. Leave the fume hood running to extract corrosive vapors.
Neutralization: Do not use water, as it may cause frothing and spread the organic layer[6]. Cover the spill with a chemically inert, dry absorbent material (e.g., dry sand, earth, or a commercial spill kit like Chemizorb®)[1].
Collection: Using non-sparking tools, scoop the absorbed mass into a heavy-duty polypropylene hazardous waste container[5].
Validation: Swab the area with a dilute, weak acid (like 5% acetic acid) to neutralize residual amines, followed by a soap and water wash. Check the pH of the final rinse water; it must be neutral (pH ~7).
Protocol D: First Aid
Skin Contact: Remove contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes[6]. Do not use solvents to clean the skin, as they enhance transdermal absorption[4].
Eye Contact: Irrigate copiously with clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate ophthalmological attention[4].
Disposal & Waste Management Plan
Aliphatic amines and their ester derivatives are highly toxic to aquatic life and must never enter the municipal sewage system[4].
Segregation: Collect all waste (including contaminated gloves, absorbent sand, and reaction byproducts) in a dedicated, clearly labeled "Corrosive Organic Waste - Amines" container.
Storage: Keep the waste container tightly sealed in a secondary containment tray within a ventilated waste accumulation area[3].
Final Disposal: Entrust disposal strictly to a licensed hazardous waste management facility for high-temperature incineration[7].
References
AkzoNobel. "Safety Data Sheet: Aliphatic Amines". Available at: [Link]
Tri-iso. "Material Safety Data Sheet - Cyclo aliphatic amines". Available at: [Link]